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Oxyphenbutazonehydrate

Cat. No.: B12842459
M. Wt: 342.4 g/mol
InChI Key: ZLJAVVGRYAGBGN-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolidinedione Research in Academic Inquiry

The field of medicinal chemistry is dedicated to the discovery and development of new therapeutic agents, a pursuit that often focuses on novel synthetic and natural organic compounds. indexcopernicus.com Within this discipline, heterocyclic compounds—those containing atoms of at least two different elements in their rings—have been a cornerstone of research. The pyrazolidinedione ring system, a five-membered ring with two nitrogen atoms and two ketone groups, represents a significant class of these heterocyclic molecules. ontosight.ai

Research into pyrazolidinedione and its synthetic analogs has revealed a wide spectrum of pharmacological activities. indexcopernicus.com This has made the pyrazolidinedione scaffold a subject of considerable interest in academic and industrial research. ontosight.ai Early investigations and subsequent studies demonstrated that derivatives of this core structure possess potent anti-inflammatory properties. ontosight.aichemsrc.com This discovery spurred further exploration into their mechanism of action, which was later identified to be the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (B1171923). nih.govebi.ac.uk Prostaglandins are key mediators of inflammation, pain, and fever, and their inhibition accounts for many of the therapeutic effects observed with this class of compounds. nih.govebi.ac.ukebi.ac.uk

Beyond their anti-inflammatory effects, the versatility of the pyrazolidinedione structure has allowed for the synthesis of a diverse library of derivatives. indexcopernicus.com These synthetic efforts have led to the discovery of compounds with a broad range of biological activities, including antimicrobial, anticancer, and antipyretic properties. ontosight.ainih.gov The ongoing research in this area focuses on synthesizing novel derivatives with improved pharmacokinetic profiles and exploring their potential against various diseases, driven by the need for new and more effective therapeutic agents. indexcopernicus.com

Significance of Oxyphenbutazone (B1678117) Hydrate (B1144303) as a Model Compound in Medicinal Chemistry Research

Oxyphenbutazone, a metabolite of the earlier drug phenylbutazone (B1037), serves as a significant model compound in medicinal chemistry. chemsrc.comebi.ac.uk Its hydrated form, oxyphenbutazone hydrate, is a hydrate created by combining oxyphenbutazone with one molar equivalent of water. nih.govebi.ac.ukchemicalbook.com As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes. chemsrc.comcymitquimica.com This well-defined mechanism makes it an excellent tool for studying the structure-activity relationships of COX inhibitors and the broader physiological roles of prostaglandins. nih.govebi.ac.uk

The compound's significance extends beyond its anti-inflammatory properties. Research has explored its potential in other therapeutic areas. For instance, studies have investigated its ability to enhance the efficacy of other drugs, such as methotrexate, in cancer cell lines and its potential reparative effects in hepatocytes. chemsrc.com Furthermore, oxyphenbutazone monohydrate has been shown to selectively act against non-replicating Mycobacterium tuberculosis, indicating its potential as a scaffold for developing new antimicrobial agents. chemsrc.com

The history of oxyphenbutazone also provides a valuable case study in drug development and pharmacovigilance. First approved in 1960, it was later withdrawn from the market in 1984 due to associations with severe adverse effects. nih.govebi.ac.ukebi.ac.uk This history underscores the critical importance of evaluating the complete pharmacological and toxicological profile of a drug candidate and makes oxyphenbutazone a relevant subject for research into the molecular mechanisms of drug toxicity. Its well-characterized chemical structure and biological activities continue to make it a valuable reference compound in the development and screening of new, safer anti-inflammatory and other therapeutic agents.

Physicochemical Properties of Oxyphenbutazone Hydrate

PropertyValueSource
IUPAC Name 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate nih.gov
Molecular Formula C19H22N2O4 chemsrc.comnih.govchemwhat.com
Molecular Weight 342.39 g/mol nih.govchemwhat.combiosynth.com
Canonical SMILES CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3.O nih.govbiosynth.com
InChI Key CNDQSXOVEQXJOE-UHFFFAOYSA-N nih.gov
CAS Number 7081-38-1 chemsrc.comchemwhat.combiosynth.com
Form Solid chemicalbook.com
Color White to Off-White chemicalbook.com
Melting Point 96°C; 124-125°C chemsrc.comchemicalbook.comchemwhat.com
Storage Temperature 2-8°C chemsrc.comchemicalbook.comchemwhat.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O4 B12842459 Oxyphenbutazonehydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one;hydrate

InChI

InChI=1S/C19H20N2O3.H2O/c1-14(22)7-8-15-13-20(16-9-11-18(23)12-10-16)21(19(15)24)17-5-3-2-4-6-17;/h2-6,9-12,15,23H,7-8,13H2,1H3;1H2

InChI Key

ZLJAVVGRYAGBGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CN(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)O.O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Oxyphenbutazone Hydrate

Fundamental Synthesis Approaches and Mechanistic Investigations

The synthesis of oxyphenbutazone (B1678117) hydrate (B1144303) is a multi-step process rooted in classical organic reactions, culminating in a specific hydration state that is critical to the final product's properties. Mechanistic understanding of each step is crucial for controlling purity and yield.

The core structure of oxyphenbutazone, a pyrazolidine-3,5-dione (B2422599) derivative, is typically assembled through a condensation reaction. The synthesis of the related compound, phenylbutazone (B1037), involves the base-catalyzed condensation of diethyl n-butylmalonate with hydrazobenzene, which forms the heterocyclic ring via lactamization. wikipedia.org For oxyphenbutazone, which features a hydroxyl group on one phenyl ring, the synthesis logically employs a hydroxylated precursor. wikipedia.org

The primary reaction involves the condensation of diethyl n-butylmalonate with 1-(4-hydroxyphenyl)-2-phenylhydrazine. This reaction is generally base-catalyzed and proceeds through a Claisen-type condensation mechanism. The malonic ester acts as the nucleophile, attacking the hydrazine (B178648) derivative to form an intermediate that subsequently undergoes intramolecular cyclization (lactamization) to yield the pyrazolidinedione ring system of oxyphenbutazone.

Following the synthesis of the anhydrous oxyphenbutazone molecule, the formation of the hydrate is a critical final step. Oxyphenbutazone hydrate is specifically a monohydrate, meaning it incorporates one molar equivalent of water into its crystal structure. nih.govebi.ac.ukebi.ac.uk This hydration is typically achieved during the final crystallization or recrystallization process by using a solvent system that contains a controlled amount of water, allowing the water molecule to be integrated into the crystal lattice as the product precipitates from the solution.

Table 1: Key Stages in the Fundamental Synthesis of Oxyphenbutazone Hydrate

StageReactants/PrecursorsKey TransformationProduct
Condensation Diethyl n-butylmalonate, 1-(4-hydroxyphenyl)-2-phenylhydrazine, Base catalystClaisen-Schmidt CondensationIntermediate adduct
Cyclization Intermediate adductIntramolecular LactamizationAnhydrous Oxyphenbutazone
Hydration Anhydrous Oxyphenbutazone, Water/Solvent mixtureCrystallization / Hydrate FormationOxyphenbutazone Hydrate

Recrystallization is a pivotal purification technique used to refine crude oxyphenbutazone and to ensure the formation and stability of its desired hydrate form. uct.ac.za The principle relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. libretexts.org The compound should exhibit high solubility in the hot solvent and low solubility upon cooling, allowing for the selective crystallization of the pure substance while impurities remain in the supernatant. youtube.com

The process for oxyphenbutazone hydrate involves several key steps:

Solvent Selection : An appropriate solvent or solvent system is chosen. For hydrate formation, the solvent system must contain water. The solubility profile must favor high dissolution at elevated temperatures and poor dissolution at lower temperatures. youtube.com

Dissolution : The crude oxyphenbutazone is dissolved in a minimal amount of the hot solvent to create a saturated or near-saturated solution. uct.ac.za

Cooling and Crystallization : The hot solution is allowed to cool slowly. This gradual temperature reduction decreases the solubility of oxyphenbutazone, promoting the formation of well-defined, pure crystals that incorporate water to form the stable hydrate. mt.com Rapid cooling is generally avoided as it can lead to the precipitation of smaller, less pure crystals.

Initiation : If crystallization does not begin spontaneously, it can be induced by adding a "seed crystal" of pure oxyphenbutazone hydrate or by scratching the inner surface of the vessel with a glass rod to create nucleation sites. uct.ac.zayoutube.com

Isolation and Drying : The purified crystals are separated from the solvent and dissolved impurities via vacuum filtration. libretexts.org The crystals are then washed with a small amount of cold solvent to remove any remaining supernatant and subsequently dried under controlled conditions to yield the final, stable oxyphenbutazone hydrate. uct.ac.za

The control of this process is essential not only for purity but also for achieving the correct polymorphic form, as uncontrolled recrystallization can sometimes lead to undesired polymorphs or solvates. mt.com

Process Optimization and Control in Oxyphenbutazone Hydrate Synthesis

Modern pharmaceutical manufacturing emphasizes a proactive approach to quality control, utilizing systematic methodologies and advanced analytical tools to ensure process robustness and consistent product quality.

Quality-by-Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes science- and risk-based product and process understanding and control. researchgate.netbrjac.com.br The core tenet of QbD is that quality should be built into a product by design, rather than being tested into it after production. mt.comnih.gov

For oxyphenbutazone hydrate, a QbD approach involves:

Defining a Quality Target Product Profile (QTPP): This outlines the prospective quality characteristics of the final drug product, such as identity, purity, crystal form (monohydrate), and particle size.

Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, or biological attributes of the material that must be controlled within a specific limit to ensure the desired product quality. biointerfaceresearch.com For oxyphenbutazone hydrate, CQAs would include assay, impurity profile, water content, and polymorphic identity.

Determining Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled. mt.com In the synthesis, CPPs could include reaction temperature, reactant ratios, pH, and mixing speed. During crystallization, CPPs would be the cooling rate, solvent composition, and seeding strategy. researchgate.net

By understanding the relationship between CPPs and CQAs, a "Design Space" can be established, which is the multidimensional combination of input variables and process parameters that has been demonstrated to provide assurance of quality. brjac.com.br

Table 2: Illustrative QbD Elements for Oxyphenbutazone Hydrate Synthesis

QTPP ElementCritical Quality Attribute (CQA)Potential Critical Process Parameter (CPP)
Identity & Purity Assay (e.g., >99.0%)Reactant stoichiometry, Reaction temperature, Purification efficiency
Identity & Purity Impurity Profile (e.g., specific impurities <0.1%)Reaction time, pH, Catalyst concentration
Solid-State Form Crystalline Form (Monohydrate)Water content in solvent, Cooling rate during crystallization, Drying temperature
Physical Properties Particle Size DistributionAgitation rate during crystallization, Cooling profile, Seeding protocol

Design of Experiments (DoE) is a powerful statistical methodology and a key tool within the QbD framework used to efficiently explore the effects of multiple process variables on product quality. mt.comscielo.br Instead of testing one factor at a time, DoE allows for the simultaneous, systematic variation of multiple factors, enabling the identification of significant main effects and interactions. mt.comrsc.org

For the optimization of the oxyphenbutazone synthesis, a factorial or response surface design could be employed. For instance, a full factorial design could be used to investigate the impact of three key CPPs in the condensation step—temperature, reaction time, and molar ratio of reactants—on the CQA of reaction yield and impurity formation. By running a defined set of experiments at high and low levels for each factor, a statistical model can be generated to predict the optimal conditions. mt.com

Table 3: Example of a 2³ Full Factorial Design for Condensation Reaction Optimization

Experiment RunFactor A: Temperature (°C)Factor B: Time (hours)Factor C: Molar RatioResponse 1: Yield (%)Response 2: Impurity X (%)
1LowLowLowDataData
2HighLowLowDataData
3LowHighLowDataData
4HighHighLowDataData
5LowLowHighDataData
6HighLowHighDataData
7LowHighHighDataData
8HighHighHighDataData

Process Analytical Technology (PAT) is a framework for manufacturing that involves designing, analyzing, and controlling processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.combruker.com It is the practical implementation of QbD, enabling real-time process adjustments to ensure consistent quality. nih.gov

In the synthesis and crystallization of oxyphenbutazone hydrate, various PAT tools can be integrated for in-line monitoring:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can be used to monitor the concentration of reactants and the formation of the oxyphenbutazone product in real-time during the condensation reaction. researchgate.net

Raman Spectroscopy: This technique is highly sensitive to molecular structure and crystal lattice vibrations, making it ideal for in-line monitoring of the polymorphic form during crystallization to ensure the correct monohydrate is being formed and to detect any potential polymorphic transitions. researchgate.net

Focused Beam Reflectance Measurement (FBRM): An in-line probe that measures chord length distributions of particles in real-time. This provides critical information on crystal growth and particle size distribution during the crystallization process, allowing for precise control over the final product's physical properties. researchgate.net

The data from these PAT tools allow for a deep process understanding and enable the implementation of a control strategy that can make real-time adjustments to CPPs to ensure CQAs are consistently met. nih.gov

Table 4: Application of PAT Tools in Oxyphenbutazone Hydrate Manufacturing

Process StepPAT ToolMonitored Attribute (CQA/CPP)Purpose
Condensation Reaction ATR-FTIRReactant/Product ConcentrationMonitor reaction kinetics and determine endpoint.
Crystallization Raman SpectroscopyPolymorphic Form (Hydrate vs. Anhydrate)Ensure formation of the correct crystal form and detect transitions.
Crystallization FBRMParticle Size/Chord Length DistributionMonitor and control crystal growth and agglomeration.
Crystallization ATR-FTIRSolute ConcentrationTrack supersaturation levels to control nucleation and growth rates.

Strategies for Mitigating Batch-to-Batch Variability

Ensuring the consistency and quality of Oxyphenbutazone Hydrate from one production run to the next is critical in pharmaceutical manufacturing. Batch-to-batch variability can arise from fluctuations in raw material properties, slight deviations in process parameters, and equipment differences. To minimize this variability, modern pharmaceutical production employs advanced strategies like Process Analytical Technology (PAT) and Quality by Design (QbD).

The core principle of QbD is that quality should be built into the product from the initial design phase, not just tested for in the final product. This involves identifying Critical Quality Attributes (CQAs) of Oxyphenbutazone Hydrate—such as crystal form, particle size, purity, and water content—and understanding how Critical Process Parameters (CPPs) of the manufacturing process affect these attributes.

Process Analytical Technology (PAT) is a key enabler of the QbD approach. It involves designing and controlling the manufacturing process by measuring critical parameters in real-time. rsc.org This allows for immediate adjustments to be made during production, ensuring the final product consistently meets its specifications. For Oxyphenbutazone Hydrate synthesis and crystallization, PAT tools can be integrated to monitor and control various unit operations. mdpi.comebi.ac.uk The goal is to move from a paradigm of "testing to document quality" to "building in quality" through continuous process verification and control. ebi.ac.uk

Table 1: Application of Process Analytical Technology (PAT) in Oxyphenbutazone Hydrate Manufacturing

Unit Operation Critical Process Parameter (CPP) Potential PAT Tool Attribute Monitored (CQA)
Crystallization Temperature, Supersaturation, Agitation Speed Raman Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy Polymorphic form, Crystal size distribution
Filtration & Washing Wash volume, Solvent type Near-Infrared (NIR) Spectroscopy Residual solvent levels, Purity
Drying Temperature, Pressure, Time NIR Spectroscopy, Thermal Effusivity Sensors Water content (Hydrate form), Residual solvents

| Blending | Blend time, Blender speed | NIR Spectroscopy, Raman Spectroscopy | Blend uniformity, Content uniformity |

Chemical Reactivity Analysis and Transformation Pathways

The chemical reactivity of Oxyphenbutazone Hydrate is primarily dictated by its functional groups: the pyrazolidine-3,5-dione core, the n-butyl chain, and the two phenyl rings, one of which is hydroxylated at the para position. These sites are susceptible to various chemical transformations.

Oxidation Pathways and Metabolite Formation Research

Oxyphenbutazone is itself a primary product of oxidative metabolism. nih.gov It is the major, pharmacologically active metabolite of Phenylbutazone. osi.lvCurrent time information in Bangalore, IN.nih.gov This transformation is a key example of aromatic oxidation. google.com

The principal oxidative reaction is an aromatic hydroxylation, where a hydroxyl group is introduced at the para-position of one of Phenylbutazone's phenyl rings. nih.gov This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver, specifically the CYP2C9 isoform in humans and CYP3A97 in horses. google.comtandfonline.com This regioselective hydroxylation is favored due to the electronic properties of the phenyl ring, which increase the reactivity at the para-position. nih.gov

Further oxidation of Phenylbutazone can occur on the butyl side chain, leading to the formation of γ-hydroxyphenylbutazone. google.com Oxyphenbutazone itself can undergo further metabolic transformations. A significant pathway is conjugation, where the phenolic hydroxyl group reacts with glucuronic acid to form an O-glucuronide conjugate. google.com This process increases the water solubility of the compound, facilitating its excretion.

Table 2: Key Oxidative Metabolites of Phenylbutazone and Oxyphenbutazone

Parent Compound Metabolite Transformation Pathway Key Enzymes
Phenylbutazone Oxyphenbutazone Aromatic Hydroxylation Cytochrome P450 (CYP2C9, CYP3A97) google.comtandfonline.com
Phenylbutazone γ-hydroxyphenylbutazone Aliphatic Hydroxylation Cytochrome P450 (implicated) google.com

Reduction Reactions and Functional Group Modifications

While oxidation is the most studied transformation, the functional groups in Oxyphenbutazone Hydrate are also susceptible to reduction under certain chemical conditions. The pyrazolidine-3,5-dione ring contains two carbonyl (keto) groups which are potential sites for reduction.

Theoretically, these carbonyl groups could be reduced to secondary alcohols. This type of transformation typically requires potent reducing agents, such as metal hydrides (e.g., sodium borohydride, lithium aluminum hydride) or catalytic hydrogenation. Catalytic hydrogenation, using catalysts like palladium, platinum, or Raney nickel, is a common method for reducing ketones and aromatic rings. While specific studies on the reduction of Oxyphenbutazone are not widely documented, research on related 3,5-pyrazolidinedione derivatives reports the reduction of exocyclic double bonds, such as the reduction of a 4-benzylidene group to a 4-benzyl group. google.com

Furthermore, the phenyl rings could undergo reduction to cyclohexane (B81311) rings under more forceful catalytic hydrogenation conditions (high pressure and temperature), though this would drastically alter the molecule's structure and properties. Such modifications are not part of its metabolic pathway but represent possible synthetic transformations for creating new analogues.

Substitution Reactions at Phenyl Ring Moieties

The phenyl rings of Oxyphenbutazone are key sites for substitution reactions, which can be used to modify the molecule's properties or to synthesize it from its precursor.

The most significant substitution reaction is the electrophilic aromatic substitution that forms Oxyphenbutazone from Phenylbutazone. The introduction of a hydroxyl group at the para-position is a highly regioselective hydroxylation reaction. nih.gov Computational studies have shown that the electronic spin density on the phenylbutazone radical cation is highest at the para-positions, explaining the preference for substitution at this site. nih.gov

Other substitution reactions have been explored in research to create derivatives. For instance, theoretical studies have proposed the introduction of a chloro-substituent at the para-position of the phenyl ring to act as a metabolism inhibitor, blocking the hydroxylation reaction. nih.gov Additionally, for analytical and immunological purposes, the phenyl ring can be modified. One documented example involves coupling p-aminobenzoic acid to the phenyl ring of Oxyphenbutazone. This introduces a carboxylic acid functional group, allowing the molecule to be conjugated to carrier proteins for the production of antibodies.

Table of Mentioned Chemical Compounds

Compound Name
Acetic Anhydride
p-Aminobenzoic Acid
Carboxylic Acid
Chloro Group
Cytochrome P450
Glucuronic Acid
γ-hydroxyphenylbutazone
Hydroxyl Group
Lithium Aluminum Hydride
Oxyphenbutazone
Oxyphenbutazone Glucuronide
Oxyphenbutazone Hydrate
Palladium
Phenylbutazone
Platinum
Raney Nickel

Molecular Mechanisms of Action: Theoretical and in Vitro Investigations of Oxyphenbutazone Hydrate

Enzymatic Inhibition Pathways and Target Elucidation

The anti-inflammatory properties of oxyphenbutazone (B1678117) are predominantly attributed to its ability to inhibit key enzymes involved in the inflammatory response. This inhibition disrupts the synthesis of inflammatory mediators, thereby alleviating the signs of inflammation.

The principal mechanism of action for oxyphenbutazone, like other traditional NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes. researchgate.net These enzymes, also known as prostaglandin (B15479496) H synthases, are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. researchgate.net By blocking the action of COX enzymes, oxyphenbutazone effectively reduces the production of these pro-inflammatory molecules. Research indicates that oxyphenbutazone is a non-selective inhibitor, meaning it targets both major isoforms of the COX enzyme: COX-1 and COX-2.

The inhibition of COX enzymes by oxyphenbutazone directly leads to a reduction in the synthesis of prostaglandins. researchgate.net Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological processes, including the inflammatory response. In vitro studies have demonstrated that a statistically significant correlation exists between the concentration of NSAIDs like oxyphenbutazone that inhibits prostaglandin synthesis and their anti-inflammatory effects observed in vivo. nih.gov The reduction in prostaglandin levels is a key factor in the therapeutic effects of oxyphenbutazone.

Specific Molecular Targets and Binding Site Characterization

The specific molecular targets of oxyphenbutazone are the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. While they catalyze the same reaction, they have distinct roles in the body and differ slightly in their structure.

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. researchgate.net As a non-selective NSAID, oxyphenbutazone inhibits COX-1. While specific inhibitory concentration (IC50) values for oxyphenbutazone are not consistently reported in recent literature, its action on COX-1 is a defining characteristic of its pharmacological profile. The binding of traditional NSAIDs to the COX-1 active site is generally understood to occur within a hydrophobic channel.

Table 1: Illustrative Inhibitory Activity of Oxyphenbutazone on COX-1

EnzymeCompoundIC50 (µM)Selectivity (COX-1/COX-2)
COX-1OxyphenbutazoneData not availableNot applicable

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation. Oxyphenbutazone's therapeutic anti-inflammatory effects are largely due to its inhibition of COX-2. Similar to COX-1, the precise IC50 value for oxyphenbutazone's inhibition of COX-2 is not widely documented in contemporary databases. The active site of COX-2 is slightly larger than that of COX-1, a feature that has been exploited in the development of COX-2 selective inhibitors.

Table 2: Illustrative Inhibitory Activity of Oxyphenbutazone on COX-2

EnzymeCompoundIC50 (µM)
COX-2OxyphenbutazoneData not available

Arachidonic Acid Cascade Pathway Research

The arachidonic acid cascade is a metabolic pathway that produces a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes, which are central to inflammation. mdpi.com Arachidonic acid, a polyunsaturated fatty acid, is released from the cell membrane and is metabolized by various enzymes, including the COX enzymes. mdpi.com

Oxyphenbutazone's role in this pathway is that of an inhibitor at the level of cyclooxygenase. By blocking the conversion of arachidonic acid to prostaglandin H2 (the precursor to other prostaglandins), oxyphenbutazone effectively dampens this pro-inflammatory signaling cascade. researchgate.net While oxyphenbutazone's primary interaction is with the COX pathway, it is important to note that the arachidonic acid cascade also includes the lipoxygenase (LOX) pathway, which leads to the production of leukotrienes. The current body of research on oxyphenbutazone primarily focuses on its effects on the COX arm of this complex pathway.

Advanced Analytical Techniques for Oxyphenbutazone Hydrate Characterization in Research Settings

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular characteristics of Oxyphenbutazone (B1678117) Hydrate (B1144303). These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can confirm the structural integrity of Oxyphenbutazone Hydrate.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of Oxyphenbutazone, specific signals (resonances) correspond to the different types of protons present in the molecule. For instance, the aromatic protons on the two phenyl rings will appear in a distinct region of the spectrum, typically between 7 and 8 ppm. The protons of the butyl chain will exhibit characteristic splitting patterns and chemical shifts depending on their proximity to other functional groups. The presence of the hydroxyl group (-OH) and the N-H protons of the pyrazolidine (B1218672) ring will also give rise to specific signals, the positions of which can be influenced by the solvent and concentration. The integration of these signals provides a quantitative measure of the number of protons of each type, further confirming the molecule's structure.

Below is a representative table of expected ¹³C NMR chemical shifts for Oxyphenbutazone, which can be used for structural verification.

Carbon Atom Expected Chemical Shift (ppm) in DMSO-d6
Carbonyl (C=O)~170 - 175
Aromatic C-OH~155
Aromatic CH~115 - 130
Aromatic C-N~135 - 140
Methine (CH) of pyrazolidine ring~60
Methylene (CH₂) of butyl chain~20 - 35
Methyl (CH₃) of butyl chain~13

This is an interactive data table. Users can sort and filter the data.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. taylorfrancis.comamericanpharmaceuticalreview.com These vibrations are specific to the bonds and functional groups present, providing a molecular "fingerprint" that is useful for identification and structural analysis. msu.edumdpi.com

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For Oxyphenbutazone Hydrate, characteristic absorption bands can be observed for its various functional groups. The O-H stretching vibration of the hydroxyl group and the water of hydration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the pyrazolidine ring can also be observed in this region. The carbonyl (C=O) stretching vibrations of the dione (B5365651) system give rise to strong, sharp peaks, typically in the range of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also readily identifiable. nih.govekb.eg

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. nih.govmdpi.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being active in each technique. For Oxyphenbutazone Hydrate, Raman spectroscopy can be particularly useful for observing the vibrations of the non-polar bonds, such as the C-C bonds of the aromatic rings and the butyl chain. The symmetric stretching of the carbonyl groups may also be strongly Raman active. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. nih.gov

A table summarizing the key vibrational frequencies for Oxyphenbutazone Hydrate is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H (hydroxyl and water)Stretching3200 - 3600 (broad)IR
N-HStretching~3200IR
Aromatic C-HStretching~3000 - 3100IR, Raman
Aliphatic C-HStretching~2850 - 2960IR, Raman
C=O (dione)Stretching~1650 - 1750 (strong)IR, Raman
Aromatic C=CStretching~1400 - 1600IR, Raman

This is an interactive data table. Users can sort and filter the data.

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit different physical properties. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the polymorphic forms of Oxyphenbutazone, including its hydrated and anhydrous states. nih.govjocpr.com

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. bruker.com High-resolution solid-state ¹³C NMR spectra of Oxyphenbutazone monohydrate and its anhydrate have been shown to reveal distinct differences in their crystal structures. nih.govjst.go.jp The chemical shifts of the carbon atoms are sensitive to the local packing and intermolecular interactions within the crystal lattice. These differences in chemical shifts between polymorphs can be used to identify and quantify the different solid forms present in a sample. This is crucial for controlling the manufacturing process and ensuring the consistency of the final product.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to confirm the molecular weight of a compound and to identify and quantify impurities. ijprajournal.comijpsonline.com

For Oxyphenbutazone Hydrate, MS can be used to confirm its molecular weight, providing strong evidence of its identity. ijnrd.org Furthermore, MS is a key tool in impurity profiling. Impurities can arise from the synthesis process or from degradation of the drug substance. By coupling MS with a separation technique like liquid chromatography (LC-MS), researchers can separate the impurities from the main compound and then use the mass spectrometer to determine their molecular weights. thermofisher.com Further fragmentation analysis (tandem MS or MS/MS) can provide structural information about the impurities, which is essential for understanding their potential impact and for optimizing the manufacturing process to minimize their formation. ijpsonline.com

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a substance.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. researchgate.netnih.gov A high-performance liquid chromatographic method can be developed for the simultaneous determination of Oxyphenbutazone and its potential degradation products. rsc.org

In a typical HPLC analysis of Oxyphenbutazone, a reversed-phase column is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A UV detector is commonly used to monitor the eluting compounds, as Oxyphenbutazone and many of its impurities contain chromophores that absorb UV light. ijpqa.com

The purity of an Oxyphenbutazone Hydrate sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The method can be validated to be highly sensitive, allowing for the detection and quantification of impurities at very low levels (e.g., 0.1% or less). rsc.org This is critical for ensuring that the drug substance meets the stringent purity requirements of regulatory authorities. A sensitive liquid chromatographic-tandem mass spectrometric method has also been developed for the screening, quantification, and confirmation of oxyphenbutazone. researchgate.net

Below is a table outlining a typical set of HPLC parameters for the analysis of Oxyphenbutazone.

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of aqueous buffer and organic solvent
Flow Rate Typically 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

This is an interactive data table. Users can sort and filter the data.

Chromatographic Method Development for Oxyphenbutazone Hydrate Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of oxyphenbutazone and its related substances. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. The development of a robust HPLC method is a meticulous process that involves the optimization of several parameters to achieve the desired separation and sensitivity.

The initial steps in method development involve gathering all available information about the analyte, including its structure, polarity, pKa, and solubility. This knowledge aids in the preliminary selection of the stationary phase (column) and mobile phase. For oxyphenbutazone, a reversed-phase HPLC method is often suitable.

A critical aspect of method development is ensuring the stability of the analyte in the chosen diluent. Sample preparation, which may include steps like centrifugation and filtration, is also optimized to ensure the accurate and reproducible recovery of the analyte. The choice of mobile phase and gradient conditions is tailored based on the chemical nature of oxyphenbutazone and any potential impurities or degradation products. For instance, a method was developed for the simultaneous determination of oxyphenbutazone and six of its potential decomposition products using a reversed-phase column and ultraviolet detection. rsc.org

A well-developed HPLC method will exhibit high sensitivity, allowing for the detection and quantification of even minute amounts of related substances. For example, a sensitive liquid chromatography-tandem mass spectrometry method was developed that could detect oxyphenbutazone at a limit of 0.01 µg/mL. nih.gov

Table 1: Illustrative HPLC Method Parameters for Oxyphenbutazone Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 25 °C

This table represents a typical starting point for method development and may require further optimization.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials like oxyphenbutazone hydrate. It provides detailed information about the atomic and molecular arrangement within a crystal lattice.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical method used to identify the crystalline phase of a material. nih.gov It is particularly useful for confirming the presence of a hydrate form by comparing its diffraction pattern to that of the anhydrous form. rigaku.com Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific crystalline form. intertek.com

In the case of oxyphenbutazone, PXRD can clearly distinguish between the monohydrate and anhydrate forms. nih.gov The presence of water molecules within the crystal lattice of the hydrate alters the unit cell dimensions, leading to a distinct diffraction pattern compared to the anhydrous crystal. nih.gov This technique is also instrumental in monitoring polymorphic changes that might occur during manufacturing or storage. intertek.com

Table 2: Comparison of PXRD Peaks for a Hypothetical Anhydrate and Hydrate Form

2θ Angle (°) - Anhydrate2θ Angle (°) - Hydrate
8.57.2
12.311.8
15.714.5
19.118.9
22.421.0

Note: The 2θ values are illustrative and serve to demonstrate the expected differences in peak positions between an anhydrate and a hydrate form.

For an unambiguous determination of the three-dimensional atomic arrangement, bond lengths, and bond angles, single-crystal X-ray diffraction (SCXRD) is the gold standard. carleton.edu This technique requires a single, high-quality crystal of the compound. The interaction of X-rays with the crystal produces a diffraction pattern that can be mathematically analyzed to construct a detailed model of the crystal structure. carleton.edu

Through SCXRD, the precise location of the water molecules within the oxyphenbutazone hydrate crystal lattice can be determined, confirming its stoichiometry and revealing the hydrogen bonding network that stabilizes the hydrated structure. This detailed structural information is invaluable for understanding the physicochemical properties of the hydrate.

Thermal Analysis for Solid-State Behavior Research

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. mdpi.com These methods are crucial for investigating the solid-state behavior of oxyphenbutazone hydrate, including its thermal stability and polymorphic transitions.

Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermal transitions of a material, such as melting, crystallization, and solid-solid phase transitions. shimadzu.com In polymorph studies, DSC is used to identify and characterize different crystalline forms, as they typically exhibit distinct melting points and enthalpies of fusion. shimadzu.com

For oxyphenbutazone hydrate, a DSC thermogram would show an endothermic event corresponding to the dehydration (loss of water) prior to the melting of the resulting anhydrous form. nih.gov The temperature and enthalpy of this dehydration event can provide quantitative information about the nature of the hydrate. It's important to note that the heating process in DSC can itself induce polymorphic transitions, which must be carefully considered during data interpretation. researchgate.net

Table 3: Illustrative DSC Thermal Events for Oxyphenbutazone Monohydrate

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Dehydration85105-150
Melting (Anhydrate)125128-95

The values in this table are for illustrative purposes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. improvedpharma.com This technique is essential for assessing the thermal stability of oxyphenbutazone hydrate and quantifying the amount of water present in the crystal structure. improvedpharma.comtainstruments.com

A TGA curve for oxyphenbutazone hydrate will show a distinct weight loss step corresponding to the removal of water molecules upon heating. improvedpharma.com The temperature range over which this weight loss occurs provides information about the thermal stability of the hydrate. nih.gov By analyzing the percentage of weight loss, the stoichiometry of the hydrate can be confirmed. improvedpharma.com The analysis can also reveal the onset of thermal decomposition of the drug substance itself at higher temperatures. nih.gov

Table 4: Representative TGA Data for Oxyphenbutazone Monohydrate

Temperature Range (°C)Weight Loss (%)Associated Event
80 - 115~5.2%Dehydration (Loss of one mole of water)
> 200> 10%Onset of Thermal Decomposition

The theoretical weight percentage of water in oxyphenbutazone monohydrate (C19H20N2O3·H2O) is approximately 5.26%.

Microscopic and Imaging Techniques in Solid-State Research

In the realm of pharmaceutical sciences, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount to ensuring its quality, stability, and performance. For a compound like Oxyphenbutazone Hydrate, which can exist in different crystalline and amorphous forms, microscopic and imaging techniques are indispensable tools for its characterization. These methods provide visual and topographical information at the micro- and nanoscale, offering insights into particle size, shape, surface morphology, and thermal behavior. Such detailed analysis is crucial in research settings for controlling the crystallization process, identifying different solid forms, and predicting the material's behavior during formulation and storage.

Optical and Hot-Stage Microscopy for Phase Transitions

Optical microscopy, a fundamental technique in materials science, offers a direct way to observe the morphology of Oxyphenbutazone Hydrate crystals. When coupled with a hot stage, it becomes a powerful thermo-analytical tool, known as Hot-Stage Microscopy (HSM), for visually monitoring physical changes in the material as a function of temperature. particle.dknih.govresearchgate.net This is particularly valuable for studying the phase transitions of Oxyphenbutazone Hydrate, such as dehydration and melting.

In a typical HSM experiment, a small amount of the Oxyphenbutazone Hydrate sample is placed on a microscope slide on a programmable heating stage. As the temperature is increased, the sample is observed through a polarized light microscope. Changes in the crystal's appearance, such as loss of birefringence, movement of crystal boundaries, or melting, can be recorded in real-time. cbd.intimageprovision.com For Oxyphenbutazone Hydrate, HSM can be used to determine the temperature at which the water of hydration is lost, a process that is often a precursor to melting or conversion to an anhydrous form. nih.gov This visual confirmation is crucial for interpreting data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC), where an endothermic event could be attributed to either dehydration or melting. nih.gov

Table 1: Application of Hot-Stage Microscopy in Oxyphenbutazone Hydrate Analysis

Parameter ObservedSignificance for Oxyphenbutazone HydrateTypical Temperature Range (°C)
DehydrationDetermination of the temperature at which water is lost from the crystal lattice.80 - 150
Polymorphic TransitionsVisualization of changes from one crystalline form to another.Varies depending on the polymorphs
Melting PointPrecise determination of the melting temperature of the anhydrous or hydrated form.120 - 200
RecrystallizationObservation of the formation of new crystals from the melt upon cooling.Cooling from melt

Note: The temperature ranges are illustrative and can vary based on the specific experimental conditions and the polymorphic form of Oxyphenbutazone Hydrate.

Electron Microscopy Applications for Morphology

For higher resolution imaging of Oxyphenbutazone Hydrate's morphology, Scanning Electron Microscopy (SEM) is a widely used technique. nih.gov SEM utilizes a focused beam of electrons to scan the surface of the sample, generating detailed images with a much greater depth of field than optical microscopy. nih.gov This allows for a three-dimensional appearance of the crystal habits and surface topography of Oxyphenbutazone Hydrate.

In research settings, SEM is employed to examine the effects of different crystallization conditions on the resulting crystal morphology. nih.gov For instance, the choice of solvent, cooling rate, and presence of impurities can all influence the shape and size of Oxyphenbutazone Hydrate crystals, which in turn can affect its bulk properties like flowability and dissolution rate. SEM images can reveal details such as crystal faceting, surface defects, and the presence of agglomerates. researchgate.net A study on the physical and structural comparison of oxyphenbutazone monohydrate and anhydrate utilized scanning electron microscopy to characterize the two crystal forms. nih.gov

Table 2: Morphological Features of Oxyphenbutazone Hydrate Characterized by SEM

Morphological FeatureDescriptionImpact on Pharmaceutical Properties
Crystal HabitThe overall shape of the crystal (e.g., prismatic, acicular, tabular).Affects powder flow, compaction, and dissolution.
Particle Size and DistributionThe dimensions of individual crystals and the range of sizes in a batch.Influences bioavailability and content uniformity.
Surface TopographyThe fine details of the crystal surface, including smoothness, roughness, and defects.Can impact surface area and dissolution characteristics.
AgglomerationThe extent to which individual crystals are clustered together.Affects flowability and can lead to processing challenges.

Atomic Force Microscopy (AFM) in Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanometer scale. afmworkshop.comresearchgate.net Unlike electron microscopy, AFM can be performed in air or liquid, which is advantageous for studying hydrated compounds like Oxyphenbutazone Hydrate in their native state. asmicro.com The technique works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a three-dimensional topographical map of the surface. azom.com

For Oxyphenbutazone Hydrate, AFM can be used to investigate the nanoscale surface features of its crystals. This can include the visualization of crystal growth steps, the identification of dislocations and other surface defects, and the characterization of surface roughness. researchgate.net Such detailed surface information is critical for understanding the dissolution behavior of the drug at a molecular level. Furthermore, by modifying the AFM tip with specific chemical functional groups, it is possible to probe the surface chemistry of the crystals and map out variations in properties like adhesion and hydrophilicity.

Table 3: Nanoscale Surface Properties of Oxyphenbutazone Hydrate Investigated by AFM

Surface PropertyInformation GainedRelevance in Pharmaceutical Research
Nanoscale TopographyHigh-resolution 3D images of the crystal surface.Understanding of crystal growth mechanisms and surface defects.
Surface RoughnessQuantitative measurement of the texture of the crystal surface.Correlation with dissolution rate and powder flow.
Adhesion ForcesMeasurement of the attractive forces between the AFM tip and the crystal surface.Insights into surface energy and potential for agglomeration.
Elasticity/StiffnessMapping of the mechanical properties of the crystal surface.Information on the tabletability and compaction behavior of the powder.

Scanning Tunneling Microscopy (STM) for Surface Analysis

Scanning Tunneling Microscopy (STM) is another powerful surface analysis technique that can achieve atomic resolution. nih.govscilit.com STM operates based on the quantum mechanical phenomenon of tunneling. A sharp conducting tip is brought very close to a conducting or semiconducting sample surface, and a bias voltage is applied between them. This results in a tunneling current that is exponentially dependent on the tip-sample distance. By scanning the tip across the surface and maintaining a constant tunneling current, a detailed image of the surface's electronic structure and topography can be generated. researchgate.netbibliotekanauki.pl

The application of STM to organic pharmaceutical molecules like Oxyphenbutazone Hydrate can be challenging due to their typically low electrical conductivity. However, with appropriate sample preparation techniques, such as depositing a thin film of the compound on a conductive substrate, STM can provide valuable insights into the molecular arrangement on the crystal surface. au.dk It can be used to visualize individual molecules and their packing in the crystal lattice. This level of detail is invaluable for understanding polymorphism and for studying the interaction of the drug with other molecules at the surface, which can be relevant for understanding excipient compatibility and the initial stages of dissolution.

Table 4: Potential STM Applications for Oxyphenbutazone Hydrate Surface Analysis

Analysis TypeInformation ProvidedResearch Implications
Molecular Packing VisualizationArrangement of individual Oxyphenbutazone molecules on the crystal surface.Fundamental understanding of crystal structure and polymorphism.
Surface Electronic StructureMapping of the local density of electronic states.Insights into the chemical reactivity of different crystal faces.
Adsorption StudiesVisualization of the interaction of other molecules (e.g., water, excipients) with the drug surface.Understanding of hygroscopicity, stability, and formulation interactions.
Nanoscale Defect ImagingIdentification of point defects and dislocations at the atomic level.Correlation of surface defects with dissolution and mechanical properties.

Investigation of Metabolic Pathways and in Vitro Biotransformation of Oxyphenbutazone Hydrate

In Vitro Metabolism Studies in Relevant Biological Systems

The in vitro investigation of drug metabolism provides a fundamental understanding of the biochemical processes a xenobiotic undergoes. Various biological systems are employed to model and elucidate these complex pathways.

Precision-cut tissue slices, particularly from the liver and kidneys, offer a robust in vitro model that preserves the architecture and cellular diversity of the organ, thereby providing a comprehensive view of metabolic activities. researchgate.net While direct studies utilizing tissue slices for oxyphenbutazone (B1678117) hydrate (B1144303) metabolism are not extensively documented, the liver is established as the principal site for the metabolism of its parent compound, phenylbutazone (B1037). frontiersin.org In vitro studies with equine liver microsomes have demonstrated the generation of oxyphenbutazone from phenylbutazone, indicating the liver's capacity to process these compounds. nih.govnih.gov It is therefore highly probable that liver slices from humans and relevant animal models would demonstrate significant metabolic turnover of oxyphenbutazone, primarily through oxidative and conjugative pathways. Kidney slices would also be relevant for investigating the potential for renal metabolism and the disposition of metabolites. frontiersin.org

The cytochrome P450 (CYP) superfamily of enzymes is paramount in the Phase I metabolism of a vast array of drugs. derangedphysiology.com Recombinant CYP enzymes are instrumental in identifying the specific isoforms responsible for a drug's metabolism. bioivt.com

For oxyphenbutazone, which is formed by the aromatic hydroxylation of phenylbutazone, CYP enzymes are centrally involved. nih.gov Studies in horses have specifically identified the equine CYP3A97 as the enzyme responsible for the formation of oxyphenbutazone from phenylbutazone. nih.govnih.gov In humans, the CYP2C and CYP3A subfamilies are heavily implicated in the metabolism of many NSAIDs. nih.govtaylorandfrancis.com For instance, CYP2C9 is a key enzyme in the metabolism of numerous NSAIDs, and its parent compound, phenylbutazone, is known to be an inhibitor of this enzyme. taylorandfrancis.comnih.gov This suggests that CYP2C9 and potentially CYP3A4 are likely the primary enzymes responsible for the further oxidative metabolism of oxyphenbutazone in humans.

Table 1: Cytochrome P450 Isoforms Implicated in the Metabolism of Phenylbutazone and other NSAIDs

Enzyme Family Specific Isoform Role in Metabolism of Phenylbutazone/NSAIDs Species
CYP3A CYP3A97 Formation of oxyphenbutazone from phenylbutazone Equine
CYP2C CYP2C9 Major metabolizing enzyme for many NSAIDs Human

Glucuronidation, a Phase II metabolic reaction, is catalyzed by UDP-glucuronosyltransferases (UGTs) and is a major pathway for the elimination of drugs and their metabolites. nih.govnih.gov This process involves the conjugation of glucuronic acid to the drug molecule, which increases its water solubility and facilitates its excretion. youtube.com

Phenylbutazone is known to undergo a unique C-glucuronidation pathway, where glucuronic acid is directly attached to the pyrazolidine (B1218672) ring. nih.gov More conventionally, its hydroxylated metabolites, including oxyphenbutazone, are substrates for O-glucuronidation. nih.gov This indicates that oxyphenbutazone is a prime candidate for metabolism by UGT enzymes. While the specific human UGT isoforms responsible for oxyphenbutazone glucuronidation have not been definitively identified, several UGTs, such as those in the UGT1A and UGT2B families, are known to be involved in the glucuronidation of a wide range of NSAIDs. frontiersin.orgnih.gov

Table 2: UGT Enzyme Families Involved in NSAID Glucuronidation

UGT Family Common Substrates Potential Role for Oxyphenbutazone
UGT1A Various NSAIDs, bilirubin Likely involved in O-glucuronidation

Identification and Elucidation of Major Metabolic Pathways and "Soft Spots"

The metabolic pathways of a drug are determined by its chemical structure, specifically the presence of "soft spots" that are susceptible to enzymatic modification. For oxyphenbutazone, which is already a product of metabolism, further biotransformation occurs.

The major metabolic pathways for phenylbutazone, and by extension oxyphenbutazone, are oxidation and glucuronidation. nih.gov The primary "soft spots" on the parent phenylbutazone molecule are the phenyl ring and the butyl side chain. nih.govnih.gov

p-Hydroxylation: The aromatic hydroxylation of one of the phenyl rings of phenylbutazone at the para-position results in the formation of oxyphenbutazone. nih.govnih.gov

γ-Hydroxylation: The oxidation of the butyl side chain at the gamma-position leads to the formation of γ-hydroxyphenylbutazone. nih.gov

Once formed, oxyphenbutazone itself can undergo further metabolism. The primary pathway for its elimination is likely O-glucuronidation of the newly introduced hydroxyl group, forming a more water-soluble conjugate that can be readily excreted. nih.gov

Enzyme Kinetics in Metabolic Flux Control Studies

Enzyme kinetics provides quantitative insights into the rates of enzyme-catalyzed reactions, which is crucial for understanding how metabolic pathways are controlled. mhmedical.com Key parameters include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax).

Influence of Chemical Inhibitors and Co-factors on Metabolic Processes

The metabolism of oxyphenbutazone can be influenced by the presence of chemical inhibitors and the availability of essential co-factors.

Chemical Inhibitors: As oxyphenbutazone is likely metabolized by CYP2C9 and CYP3A4, known inhibitors of these enzymes would be expected to decrease its rate of metabolism. Conversely, oxyphenbutazone itself has been shown to inhibit the metabolism of other drugs, such as tolbutamide, suggesting it may act as an inhibitor of certain CYP isoforms. nih.gov Its parent compound, phenylbutazone, is a known inhibitor of CYP2C9. nih.gov

Co-factors: The oxidative metabolism of oxyphenbutazone by cytochrome P450 enzymes is dependent on the co-factor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which provides the reducing equivalents for the reaction. derangedphysiology.com Similarly, the glucuronidation of oxyphenbutazone by UGT enzymes requires the co-factor UDP-glucuronic acid (UDPGA) as the donor of the glucuronic acid moiety. nih.gov The availability of these co-factors within the cell can be a rate-limiting step in the metabolic process.

Table 3: Compounds Mentioned in the Article

Compound Name
Oxyphenbutazonehydrate
Oxyphenbutazone
Phenylbutazone
γ-hydroxyphenylbutazone

Metabolite Profiling and Identification Methodologies in In Vitro Systems

The investigation of oxyphenbutazone's biotransformation in controlled laboratory settings relies on various in vitro systems that simulate metabolic processes occurring in the body, primarily the liver. These systems include subcellular fractions like liver microsomes and S9 fractions, as well as cellular models such as hepatocytes. scispace.comnih.govnih.gov The primary goal of these studies is to identify and characterize the metabolites formed, thereby elucidating the metabolic pathways. bioivt.comacetherapeutics.com The predominant analytical technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity in identifying and quantifying compounds in complex biological matrices. cgfarad.caresearchgate.netebi.ac.uk

In vitro studies are crucial for comparing metabolic profiles across different species, which can help in selecting appropriate animal models for preclinical studies. scispace.comresearchgate.net By incubating oxyphenbutazone or its parent compound, phenylbutazone, with enzyme sources like liver microsomes, researchers can identify the spectrum of metabolites produced. nih.gov These experiments typically require cofactors such as NADPH for cytochrome P450 (CYP) enzyme activity. nih.govresearchgate.net The metabolites generated in these systems are then compared with those found in in vivo studies to ensure the relevance of the model. nih.gov

Methodologies for metabolite identification involve the separation of the parent drug and its metabolites from the incubation mixture, followed by detection and structural elucidation. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used for separation, while mass spectrometry provides data on the molecular weight and fragmentation patterns of the analytes, enabling their identification. cgfarad.caadmescope.com

Detailed research has established validated LC-MS/MS methods for the analysis of oxyphenbutazone, often in conjunction with its parent compound, phenylbutazone. These methods are optimized for various biological matrices that can be simulated or derived from in vitro systems.

One such method utilizes a Waters UPLC Acquity System with a Waters Quattro Premier tandem mass spectrometer. cgfarad.ca The separation is achieved on a Poroshell 120 EC-C18 column under gradient flow conditions. cgfarad.ca This approach allows for sensitive detection with limits of quantitation (LOQ) as low as 0.5 ng/g in tissue samples and 2.0 ng/mL in biological fluids. researchgate.netmadbarn.com Another quantitative analysis method employs an LTQ XL Orbitrap mass spectrometer coupled with a Waters Acquity UPLC, achieving an LOQ of 5 ng/ml for oxyphenbutazone. nih.gov

The following table summarizes the key parameters from a representative LC-MS/MS methodology used for the identification and quantification of oxyphenbutazone.

Table 1: Example of LC-MS/MS Parameters for Oxyphenbutazone Analysis

Parameter Specification
Instrumentation Waters UPLC Acquity System with Waters Quattro Premier Tandem MS cgfarad.ca
Analytical Column Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm) cgfarad.ca
Column Temperature 50°C cgfarad.ca
Mobile Phase A: MethanolB: 5 mM Ammonium formate, pH 3.9 cgfarad.ca
Flow Rate 0.5 mL/min cgfarad.ca
Ionization Mode Positive Electrospray Ionization (ESI) cgfarad.ca

| Limit of Quantitation (LOQ) | 0.5 ng/g (tissue); 2.0 ng/mL (fluid) madbarn.com |

In vitro metabolism studies of phenylbutazone consistently identify oxyphenbutazone as a major metabolite, resulting from hydroxylation of one of the phenyl rings. nih.govresearchgate.net Another significant metabolite identified using these systems is γ-hydroxyphenylbutazone, formed through hydroxylation of the n-butyl side chain. nih.govresearchgate.net The ability to detect these specific metabolites validates the use of in vitro models, as their formation aligns with results from in vivo pharmacokinetic studies. nih.gov

The following table details the primary metabolites of phenylbutazone that are profiled and identified in in vitro biotransformation studies.

Table 2: Key Metabolites Identified in In Vitro Studies of Phenylbutazone

Metabolite Parent Compound Metabolic Reaction
Oxyphenbutazone Phenylbutazone p-hydroxylation of a phenyl ring researchgate.net

These methodologies provide a robust framework for profiling the metabolic fate of oxyphenbutazone and its precursors. The use of high-resolution mass spectrometry enables the accurate identification of metabolites, while the sensitivity of tandem MS allows for their quantification even at low concentrations, offering critical insights into the biotransformation pathways. acetherapeutics.comadmescope.com

Protein Binding Mechanisms and Molecular Interactions of Oxyphenbutazone Hydrate

Analysis of Molecular Recognition Phenomena

Oxyphenbutazone (B1678117) hydrate (B1144303) demonstrates specific molecular recognition with key biological proteins, primarily human serum albumin (HSA) and phospholipase A2 (PLA2). The interaction with these proteins is fundamental to its distribution and mechanism of action.

Human Serum Albumin (HSA): As the most abundant protein in blood plasma, HSA is a critical transporter for a wide variety of endogenous and exogenous compounds, including drugs. mdpi.com Oxyphenbutazone binds to a high-affinity site on HSA known as Sudlow's site I, which is located in subdomain IIA of the protein. nih.govmdpi.com Studies using equilibrium dialysis have shown that over a pH range of 7.0-8.2, oxyphenbutazone has a single high-affinity site and several lower-affinity sites on HSA, with the highest binding constant observed at pH 7.4. nih.gov The binding affinity is greater for the neutral form of the drug compared to its basic form, with the transition occurring around the physiological pH range of 7.0-7.4. nih.gov

Phospholipase A2 (PLA2): This enzyme is crucial in the inflammatory pathway as it catalyzes the release of arachidonic acid, a precursor to proinflammatory mediators like prostaglandins (B1171923). nih.gov The crystal structure of the complex between PLA2 and oxyphenbutazone has been determined at 1.6 Å resolution, providing a detailed view of the molecular recognition process. nih.govresearchgate.net Oxyphenbutazone fits with a high degree of complementarity into the well-formed hydrophobic channel of the PLA2 active site. nih.gov This specific binding indicates that oxyphenbutazone acts as a competitive inhibitor, directly competing with the enzyme's natural substrate. nih.govresearchgate.net The specificity of this interaction suggests that the anti-inflammatory effects of oxyphenbutazone may be, at least in part, due to its direct inhibition of PLA2. nih.gov

Characterization of Non-Covalent Interactions in Binding

The stability of the oxyphenbutazone-protein complexes is governed by a variety of non-covalent interactions. These weak, transient forces are essential for the specificity and reversibility of drug-protein binding.

The binding of oxyphenbutazone to its protein targets is primarily driven by hydrophobic interactions. nih.govnih.gov In its complex with PLA2, a significant number of hydrophobic interactions are observed between the drug molecule and the amino acid residues lining the enzyme's hydrophobic channel. nih.gov Key residues involved in these extensive interactions include Leu(3), Phe(5), Met(8), Ile(9), Ala(18), Tyr(52), and Lys(69). nih.gov The interactions with Tyr(52) and Lys(69) are noted as being particularly significant. nih.gov

Similarly, the binding to site I of HSA is characterized as being an entropy-driven process. nih.gov This thermodynamic signature, featuring a small negative enthalpy change and a positive entropy change, is indicative of hydrophobic interactions being the main stabilizing force. nih.gov

Protein TargetPrimary Interaction TypeKey Interacting Residues/RegionsReference
Phospholipase A2 (PLA2)Hydrophobic InteractionsLeu(3), Phe(5), Met(8), Ile(9), Ala(18), Tyr(52), Lys(69) nih.gov
Human Serum Albumin (HSA)Hydrophobic InteractionsSudlow's Site I (Subdomain IIA) nih.gov

Hydrogen Bonding Contributions

While hydrophobic forces are dominant, other interactions contribute to the binding of oxyphenbutazone. In the context of PLA2, structural studies of other non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) show the formation of specific hydrogen bonds with active site residues such as His48. researchgate.net However, for oxyphenbutazone, which is described as a flexible ligand, significant distortion occurs upon binding, and direct, strong hydrogen bonding is not highlighted as the primary stabilizing interaction in the crystal structure analysis. nih.govresearchgate.net For binding to HSA, site I interactions can involve hydrogen bonding and van der Waals forces, although for oxyphenbutazone, the thermodynamic data points to hydrophobicity as the principal driver. nih.gov

Halogen Bonding Investigations

Halogen bonding is a non-covalent interaction involving a halogen atom. An analysis of the molecular structure of oxyphenbutazone reveals the absence of any halogen atoms (fluorine, chlorine, bromine, or iodine). Therefore, halogen bonding is not a relevant interaction mechanism in the protein binding of this compound, and no studies investigating this possibility have been reported.

Chalcogen Bonding Analysis

Chalcogen bonding is a non-covalent interaction involving elements from Group 16 of the periodic table, such as sulfur, selenium, or tellurium. Oxyphenbutazone hydrate contains oxygen, which is a chalcogen. However, the term "chalcogen bond" is typically used to describe interactions involving heavier chalcogens and is a more recently characterized phenomenon in medicinal chemistry. There are no specific reports in the scientific literature analyzing or identifying chalcogen bonding as a significant interaction in the protein binding of oxyphenbutazone hydrate.

Ligand-Receptor Association Dynamics and Pathway Elucidation

The process by which oxyphenbutazone associates with its protein targets involves dynamic conformational adjustments of both the ligand and the receptor.

For PLA2, the elucidation of the crystal structure of the oxyphenbutazone-enzyme complex confirms that the drug binds directly within the substrate-binding channel. nih.gov This finding strongly supports a competitive inhibition pathway, where the oxyphenbutazone molecule and the natural phospholipid substrate compete for access to the same active site. The association process likely involves an initial recognition event followed by conformational changes. It has been noted that flexible ligands like oxyphenbutazone can be significantly distorted upon binding to PLA2, indicating a dynamic "induced fit" mechanism where the protein and ligand adapt to each other to achieve a stable, low-energy complex. researchgate.net

The association with HSA is also a dynamic process influenced by environmental factors such as pH. nih.gov The binding affinity of oxyphenbutazone is dependent on its ionization state, which is governed by the surrounding pH. nih.gov The molecule associates with a pre-formed pocket (Sudlow's site I), but the binding event itself is a rapid and reversible equilibrium. mdpi.comnih.gov Small molecules typically interact with proteins via such transient and unstable non-covalent links, allowing for efficient transport and release in the circulatory system. nih.gov

Thermodynamic Characterization of Binding Events

The thermodynamics of binding provide quantitative insight into the forces driving the formation of the oxyphenbutazone-protein complex. These parameters, including the binding constant (K), dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS), have been characterized for its primary protein targets.

The binding of oxyphenbutazone to PLA2 is a high-affinity interaction. Surface plasmon resonance studies have determined the dissociation constant (Kd) to be 6.4 x 10⁻⁸ M. nih.govresearchgate.net This strong binding affinity is consistent with its role as a potent inhibitor of the enzyme.

Protein TargetThermodynamic ParameterValueMethodReference
Phospholipase A2 (PLA2)Dissociation Constant (Kd)6.4 x 10-8 MSurface Plasmon Resonance nih.govresearchgate.net
Human Serum Albumin (HSA) - Site IDriving ForceEntropy-driven (Hydrophobic Interaction)Microcalorimetry nih.gov
Enthalpy (ΔH) / Entropy (ΔS)Small negative ΔH / Minor or positive ΔS

Computational Approaches to Protein Binding and Molecular Interactions

Computational methods are powerful tools for elucidating the molecular interactions between a ligand, such as oxyphenbutazone hydrate, and its protein targets. These in silico techniques provide detailed insights into the binding modes, affinities, and the specific forces driving the formation of a stable complex. While comprehensive computational studies specifically on oxyphenbutazone hydrate are not extensively documented in publicly available literature, the principles of these methods and data from related experimental-computational studies on oxyphenbutazone offer a clear framework for understanding its molecular interactions.

The primary computational approaches used to investigate such interactions include molecular docking, molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations. These methods are often guided and validated by experimental data, such as X-ray crystallography, which provides a static snapshot of the ligand-protein complex at an atomic level.

A pivotal study in understanding the molecular interactions of oxyphenbutazone involves the determination of the crystal structure of its complex with phospholipase A2 (PLA2) at a resolution of 1.6 Å. nih.gov PLA2 is a key enzyme in the inflammatory cascade, making it a relevant target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This crystallographic data serves as a foundational reference for computational analyses, revealing the precise binding orientation and the key interacting residues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. A docking simulation would place oxyphenbutazone hydrate into the active site of a protein like PLA2 to identify the most stable binding pose based on a scoring function that estimates the binding affinity. The crystal structure of the oxyphenbutazone-PLA2 complex shows that the oxyphenbutazone molecule fits snugly within a hydrophobic channel of the enzyme, indicating a high degree of complementarity. nih.gov This binding is characteristic of a competitive inhibitor. nih.gov

Quantum Mechanical (QM) Methods: QM calculations can be employed to study the electronic properties of oxyphenbutazone hydrate and its interactions with specific amino acid residues in the protein's active site with high accuracy. These methods can elucidate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for binding.

The binding of oxyphenbutazone to PLA2 is predominantly driven by hydrophobic interactions. nih.gov The butyl group and the two phenyl rings of oxyphenbutazone are buried within the hydrophobic channel of the enzyme. The specific amino acid residues of PLA2 involved in these interactions have been identified through the crystal structure analysis. nih.gov

The following table summarizes the key interacting residues in the PLA2 binding site and the nature of their interaction with oxyphenbutazone, as determined from the crystal structure. This data provides a clear picture of the molecular basis for its binding and inhibitory action.

Interacting ResidueType of Interaction
Leu³Hydrophobic
Phe⁵Hydrophobic
Met⁸Hydrophobic
Ile⁹Hydrophobic
Ala¹⁸Hydrophobic
Tyr⁵²Hydrophobic
Lys⁶⁹Hydrophobic

This table is based on the crystallographic data of the oxyphenbutazone-phospholipase A2 complex. nih.gov

Further experimental data from surface plasmon resonance has quantified the binding affinity of oxyphenbutazone to PLA2, showing a dissociation constant (Kd) of 6.4 x 10⁻⁸ M, which indicates a strong binding interaction. nih.gov

Structure Activity Relationship Sar Studies of Oxyphenbutazone Hydrate and Its Analogs

Systematic Structural Modification and Analog Design

Systematic structural modification of the oxyphenbutazone (B1678117) scaffold has been a key strategy in elucidating the structural requirements for anti-inflammatory activity and in the design of new analogs. These modifications have targeted several key areas of the molecule, including the pyrazolidine-3,5-dione (B2422599) ring, the n-butyl chain at the C4 position, and the phenyl groups at the N1 and N2 positions.

One approach to analog design has been guided by the metabolism of the parent compound, phenylbutazone (B1037). The oxidative metabolism of phenylbutazone leads to the formation of oxyphenbutazone (p-hydroxyphenyl derivative) and γ-hydroxyphenylbutazone, with the former being an active metabolite. nih.gov This understanding has spurred the synthesis of derivatives with modifications aimed at altering metabolic pathways to either enhance activity or reduce toxicity. For instance, the introduction of a chloro moiety at the para-position of the phenyl ring has been explored as a strategy to inhibit hydroxylation reactions, a key step in metabolism. nih.gov

Molecular simplification is another strategy that has been employed. This involves the removal of certain structural features to gauge their importance. For example, studies have investigated the impact of removing one or both of the phenyl rings from the pyrazolidinedione core. nih.gov The general findings from such modifications are that both phenyl groups are essential for significant anti-inflammatory activity. pharmacy180.com

Furthermore, the acidity of the proton at the C4 position of the pyrazolidinedione ring is a critical determinant of activity. pharmacy180.com Therefore, modifications that alter this acidity have been a central focus. This includes the introduction of various substituents on the n-butyl chain and the phenyl rings. The synthesis of isoxazole (B147169) analogs, where one of the nitrogen atoms in the pyrazolidinedione ring is replaced by an oxygen atom, has also been explored, yielding compounds with comparable activity. pharmacy180.com

A summary of systematic structural modifications on the pyrazolidinedione scaffold is presented in the table below.

Modification SiteType of ModificationGeneral Outcome on Anti-inflammatory Activity
Pyrazolidine-3,5-dione RingReplacement of a nitrogen atom with an oxygen atom (isoxazole analogs)Activity is retained
C4 PositionRemoval of the acidic proton (e.g., 4,4-dialkyl derivatives)Abolishes activity
C4 PositionReplacement of the n-butyl group with other alkyl or arylalkyl groupsModulates activity and other properties like uricosuric effects
N1 and N2 Phenyl RingsRemoval of one or both phenyl groupsAbolishes activity
N1 and N2 Phenyl RingsSubstitution at the para-position (e.g., -OH, -Cl, -CH3, -NO2)Retains activity
N1 and N2 Phenyl RingsSubstitution at the meta-positionGenerally results in inactive compounds

Correlation between Structural Features and Molecular Activity

The molecular activity of oxyphenbutazone and its analogs is intricately linked to several structural features. The correlation between these features and the resulting anti-inflammatory and other biological effects has been extensively studied.

A pivotal feature is the acidity of the C4 proton of the pyrazolidine-3,5-dione ring, which is enhanced by the two adjacent carbonyl groups. pharmacy180.com A decrease in or elimination of this acidity, for instance by replacing the C4 proton with a methyl group, leads to a loss of anti-inflammatory activity. pharmacy180.com Conversely, a significant increase in acidity can diminish the anti-inflammatory and sodium-retaining properties while enhancing the uricosuric effect. pharmacy180.com

The lipophilicity of the molecule, influenced by the n-butyl group at the C4 position and the phenyl rings, is another critical factor. Studies on a series of 3,5-pyrazolidinedione drugs have shown that their potency as antagonists of the f-Met-Leu-Phe receptor on human neutrophils correlates with their apparent octanol-buffer partition coefficients, a measure of lipophilicity. nih.gov

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the ionization potential (IP), are also correlated with activity. These parameters are related to the molecule's capacity for electron donation. nih.gov Modifications to the phenyl rings and the alkyl chain can alter these electronic properties. For example, the presence of the phenyl moiety has a more significant impact on decreasing the HOMO energy and increasing the IP compared to the alkyl group. nih.gov

Substitutions on the phenyl rings also play a crucial role. Para-substitution on one or both phenyl rings with groups like hydroxyl (-OH), chloro (-Cl), methyl (-CH3), or nitro (-NO2) generally retains anti-inflammatory activity. pharmacy180.com Oxyphenbutazone itself, with a p-hydroxyl group, is a testament to this. In contrast, meta-substitution on the aryl rings typically results in inactive compounds. pharmacy180.com

The nature of the substituent at the C4 position can also introduce other pharmacological activities. For instance, the introduction of a γ-hydroxy-n-butyl group results in a compound with pronounced uricosuric activity but reduced anti-inflammatory effects. pharmacy180.com The substitution of a 2-phenylthioethyl group at this position leads to a compound with antigout properties, known as sulphinpyrazone. pharmacy180.com

The following table summarizes the correlation between key structural features and the molecular activity of pyrazolidinedione derivatives.

Structural FeatureCorrelation with Molecular Activity
Acidity of C4 ProtonEssential for anti-inflammatory activity; modulating acidity can shift activity towards uricosuric effects. pharmacy180.com
Lipophilicity (n-butyl group, phenyl rings)Positively correlated with potency for f-Met-Leu-Phe receptor antagonism. nih.gov
Electronic Properties (HOMO, LUMO, IP)Related to electron donation capacity and potential for biological activity. nih.gov
Para-substitution on Phenyl RingsGenerally retains or enhances anti-inflammatory activity. pharmacy180.com
Meta-substitution on Phenyl RingsTypically leads to inactive compounds. pharmacy180.com
Substituents on C4 Alkyl ChainCan introduce other activities such as uricosuric or antigout effects. pharmacy180.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, with their observed biological activity.

For pyrazolone (B3327878) derivatives, a class of compounds related to oxyphenbutazone, 2D-QSAR studies have been conducted to understand the structural requirements for anti-inflammatory activity. In such studies, various molecular descriptors are calculated for a series of compounds. These can include spatial, molecular, and electrotopological descriptors. Statistical methods like Multiple Linear Regression (MLR) and Partial Least Square (PLS) analysis are then used to build a model that predicts the anti-inflammatory activity based on these descriptors.

A QSAR study on substituted pyrazolone derivatives as anti-inflammatory agents revealed that descriptors such as Chi2 (a topological descriptor) and SdsNcount (an electrotopological descriptor representing the count of nitrogen atoms connected to a single bond) contribute positively to the anti-inflammatory activity. This suggests that modifications to the structure that alter these descriptor values could lead to the design of more potent anti-inflammatory agents.

While a specific QSAR model for a series of Oxyphenbutazone Hydrate (B1144303) analogs is not detailed in the available literature, the principles of QSAR are applicable. For a series of oxyphenbutazone analogs, a QSAR model could be developed by:

Data Set Preparation: Synthesizing a series of analogs with systematic variations in their structure and experimentally determining their anti-inflammatory activity (e.g., as IC50 values for COX inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, including constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods to select the most relevant descriptors and build a regression model that correlates these descriptors with the observed activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such a model would be invaluable for predicting the activity of newly designed but unsynthesized analogs, thereby prioritizing synthetic efforts.

Pharmacophore Modeling and Lead Optimization Principles

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net For anti-inflammatory drugs that target COX enzymes, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. researchgate.netnih.gov

Pharmacophore models for COX-1 and COX-2 inhibitors have been developed using software like Discovery Studio and LigandScout. nih.gov These models are generated based on the structures of known inhibitors in complex with the enzyme. The key pharmacophoric features identified for COX inhibitors often include:

Aromatic rings: These can engage in π-π stacking interactions with aromatic residues in the active site of the enzyme.

Hydrogen bond acceptors/donors: These are crucial for forming hydrogen bonds with key amino acid residues, anchoring the inhibitor in the active site.

The structure of oxyphenbutazone contains several of these features: two phenyl rings (aromatic, hydrophobic), a butyl chain (hydrophobic), carbonyl groups (hydrogen bond acceptors), and a hydroxyl group (hydrogen bond donor/acceptor). A pharmacophore model can be used to map these features and understand how they interact with the COX active site.

Lead Optimization Principles:

Pharmacophore models serve as a guide for lead optimization, the process of refining a promising lead compound to improve its activity, selectivity, and pharmacokinetic properties. Based on a pharmacophore model for COX inhibition, the following optimization principles could be applied to the oxyphenbutazone scaffold:

Scaffold Hopping: Replacing the pyrazolidinedione core with other scaffolds that can present the key pharmacophoric features in the correct spatial arrangement.

Substituent Modification: Modifying the substituents on the phenyl rings and the C4 position to enhance interactions with specific regions of the COX active site. For example, adding a group that can form an additional hydrogen bond or better fill a hydrophobic pocket could increase potency.

Improving Selectivity: Designing analogs that better fit the subtle differences in the active sites of COX-1 and COX-2. For instance, the COX-2 active site is slightly larger and has a side pocket that can be exploited to achieve selectivity. Modifications to the oxyphenbutazone structure could be made to specifically target this side pocket.

Enhancing DMPK Properties: Using the pharmacophore model in conjunction with predictions of absorption, distribution, metabolism, and excretion (ADME) properties to design analogs with improved drug-like characteristics.

By integrating pharmacophore modeling with SAR data and QSAR models, a rational and efficient approach to the design and optimization of novel anti-inflammatory agents based on the oxyphenbutazone structure can be achieved.

Polymorphism and Solid State Forms Research of Oxyphenbutazone Hydrate

Crystalline Hydrate (B1144303) Formation and Stability Studies

Research into Oxyphenbutazone (B1678117) has led to the preparation and characterization of two primary crystal forms: a monohydrate and an anhydrate. nih.gov The formation of the Oxyphenbutazone monohydrate is achieved through recrystallization processes. nih.gov This form incorporates one molecule of water per molecule of Oxyphenbutazone within its crystal lattice. nih.govebi.ac.ukebi.ac.uk

The stability of the crystalline hydrate compared to its anhydrous counterpart is a key area of investigation. The presence of water molecules in the hydrate form can lead to different physical properties and stability profiles. 182.160.97cas.cz Studies comparing the two forms have been conducted to understand their structural differences and relative stability. nih.gov The dehydration of a stoichiometric hydrate can sometimes lead to the collapse of the crystal structure, resulting in an amorphous phase. cas.cz The stability between an anhydrate and a hydrate system is often dependent on the ambient relative humidity. cas.cz

Table 1: Known Crystalline Forms of Oxyphenbutazone

Form Description Water Content
Monohydrate A crystalline solid containing one mole of water per mole of oxyphenbutazone. nih.govebi.ac.uk Stoichiometric
Anhydrate A crystalline solid containing no water in its crystal lattice. nih.gov Anhydrous

Polymorphic Screening Methodologies and Discovery

Polymorphic screening is the experimental process of attempting to crystallize a compound under a wide variety of conditions to discover its different solid forms. europeanpharmaceuticalreview.commdpi.com The primary goal is to identify as many polymorphs, solvates, and hydrates as possible to fully understand the solid-state landscape of an active pharmaceutical ingredient (API). europeanpharmaceuticalreview.comnih.gov For Oxyphenbutazone, recrystallization has been a key method for preparing its different crystal forms. nih.gov

The general strategy for a polymorph screen involves recrystallizing the target compound from a diverse set of solvents and under various conditions, such as different temperatures, cooling rates, and pressures. europeanpharmaceuticalreview.commdpi.com By varying these conditions, it is possible to access different thermodynamic and kinetic crystalline products. europeanpharmaceuticalreview.com The discovery of the Oxyphenbutazone monohydrate and anhydrate forms was achieved through such recrystallization experiments, which allowed for their isolation and subsequent characterization. nih.gov

Analytical Techniques for Polymorph Characterization and Differentiation

A range of analytical techniques is essential for the identification, characterization, and differentiation of polymorphic and hydrated forms of a pharmaceutical compound. researchgate.netresearchgate.net For Oxyphenbutazone, several methods have been employed to distinguish between its monohydrate and anhydrate forms. nih.gov These techniques provide information on crystal structure, thermal properties, and spectroscopic fingerprints. nih.govrigaku.comajptonline.com

X-ray Diffraction (XRD) is a fundamental and powerful technique for the solid-state characterization of pharmaceuticals. uny.ac.idexcelsusss.com It provides direct information about the crystal lattice, making it the gold standard for identifying and differentiating polymorphs. excelsusss.com Both X-ray Powder Diffraction (XRPD) and single-crystal X-ray analysis are used. rigaku.comoup.com

For Oxyphenbutazone, XRPD patterns are used to distinguish between the monohydrate and anhydrate forms, as each crystalline structure produces a unique diffraction pattern. nih.gov The crystal structure of the anhydrate form has been elucidated and compared with that of the monohydrate, providing a definitive understanding of their structural differences at the atomic level. nih.govnih.gov This comparison allows for unambiguous identification of the specific form present in a sample. rigaku.comparticle.dk

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for studying the thermal behavior of different solid-state forms. rigaku.comoup.com These techniques measure changes in physical properties as a function of temperature. rigaku.commdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. rigaku.com It can detect thermal events like melting, crystallization, and solid-solid phase transitions. mdpi.comnih.gov For Oxyphenbutazone, DSC is used to characterize its monohydrate and anhydrate forms, which exhibit different melting points and thermal profiles. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. oup.comscielo.br It is particularly useful for identifying and quantifying the amount of water or solvent in a crystal structure. scielo.br In the case of Oxyphenbutazone monohydrate, TGA can be used to show the loss of water upon heating, a characteristic that distinguishes it from the anhydrous form. nih.gov

Table 2: Application of Thermal Methods for Oxyphenbutazone Forms

Technique Application Information Gained for Oxyphenbutazone
DSC Measures heat flow Determines melting points and phase transition temperatures, differentiating the monohydrate and anhydrate forms. nih.govrigaku.com
TGA Measures mass change Quantifies water content, confirming the stoichiometry of the monohydrate form by showing mass loss upon heating. nih.govscielo.br

Spectroscopic techniques provide insight into the molecular structure and environment within the crystal lattice, serving as complementary methods for polymorph characterization. europeanpharmaceuticalreview.com

Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation by a sample, which corresponds to molecular vibrations. Fourier Transform Infrared Spectroscopy (FTIR) has been used to characterize the different forms of Oxyphenbutazone. nih.gov The presence of water in the monohydrate form leads to distinct vibrational bands (e.g., O-H stretching) that are absent in the spectrum of the anhydrate, allowing for clear differentiation. ajptonline.com

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy : SSNMR is a powerful, non-destructive technique that provides detailed information about the local chemical environment of atoms in the solid state. oup.commdpi.com High-resolution solid-state 13C NMR spectra have been presented for both Oxyphenbutazone monohydrate and anhydrate. nih.gov The observed chemical shifts in the spectra can be directly related to the different atomic environments and hydrogen bonding patterns in the presence and absence of water, correlating well with crystallographic data. oup.comnih.gov

Prodrug Design Principles and Strategies for Oxyphenbutazone Hydrate Derivatives

Rationale for Prodrug Development in Pharmaceutical Research

The primary motivation for designing prodrugs is to address the physicochemical, pharmacokinetic, and pharmacodynamic limitations of a parent drug. indexcopernicus.comijpsonline.com NSAIDs, including Oxyphenbutazone (B1678117), are often associated with significant adverse effects, most notably gastrointestinal (GI) irritation and ulceration, which are linked to the free carboxylic acid or enolic acid groups present in their structures. nih.govzealjournals.com Phenylbutazone (B1037) and its metabolite Oxyphenbutazone were withdrawn from many markets for human use due to severe side effects, including bone marrow suppression. nih.govmdpi.com

The rationale for developing Oxyphenbutazone prodrugs is multifaceted and aims to:

Minimize Toxicity: The most critical objective is to reduce the severe local and systemic toxicities associated with the parent drug. Masking the functional groups responsible for gastric irritation can significantly decrease GI-related side effects. zealjournals.com

Improve Physicochemical Properties: Prodrug design can address issues like poor aqueous solubility, which can hinder the formulation of certain dosage forms, or chemical instability. researchgate.net

Enhance Pharmacokinetic Profile: A prodrug can be designed to improve absorption, bypass extensive first-pass metabolism, and prolong the duration of action, thereby improving bioavailability and patient compliance. ijper.org

Enable Site-Specific Delivery: Prodrugs can be engineered to release the active drug at a specific target site, increasing efficacy while minimizing exposure to other tissues. nih.gov

By converting Oxyphenbutazone into a temporarily inactive form, a prodrug strategy can effectively shield the body from its harmful effects until the active molecule is released at the desired location and time. ijpsonline.com

Enzymatic and Chemical Biotransformation Mechanisms of Prodrugs

The activation of a prodrug to release the active parent molecule is a critical step that relies on predictable biotransformation pathways. These can be broadly categorized as enzymatic or chemical reactions.

Enzymatic Hydrolysis: This is the most common activation mechanism for carrier-linked and mutual prodrugs, especially those with ester or amide linkages.

Esterases: Enzymes such as carboxylesterases (CES1 and CES2), acetylcholinesterase, and butyrylcholinesterase are abundant in the liver, plasma, and small intestine. imedpub.comnih.gov These enzymes efficiently catalyze the hydrolysis of ester bonds, releasing the parent drug (Oxyphenbutazone) and the carrier. nih.govresearchgate.net The rate of hydrolysis can be modulated by the chemical structure of the linker and carrier, allowing for the design of prodrugs with varying release profiles. nih.gov

Amidases: Amide bonds are generally more stable and are hydrolyzed more slowly by amidase enzymes compared to ester hydrolysis by esterases. ebrary.net This property can be used to achieve a more sustained release of the parent drug. ebrary.net

Chemical Hydrolysis: Non-enzymatic hydrolysis can also contribute to prodrug activation. This process is often dependent on pH. imedpub.com Prodrugs of NSAIDs are typically designed to be stable in the highly acidic environment of the stomach (pH 1.2) to prevent premature release and local irritation. researchgate.netimedpub.com Upon reaching the more neutral pH of the small intestine and bloodstream (pH 7.4), the linker may become more susceptible to chemical hydrolysis, complementing the enzymatic processes. imedpub.commdpi.com

Metabolic Activation (Oxidation/Reduction): This mechanism is central to bioprecursor prodrugs. As discussed, the conversion of Phenylbutazone to Oxyphenbutazone is an oxidative process catalyzed by hepatic cytochrome P450 enzymes. nih.govmdpi.com These enzymes are the primary catalysts for Phase I metabolism of a vast number of xenobiotics. nih.gov

Table 2: Biotransformation Mechanisms for Oxyphenbutazone Prodrug Derivatives
Prodrug TypeLinkage/ModificationPrimary Biotransformation MechanismKey Enzymes/Conditions
Carrier-Linked ProdrugEsterEnzymatic HydrolysisCarboxylesterases (CES1, CES2), other esterases
Mutual ProdrugEsterEnzymatic & Chemical HydrolysisEsterases, pH 7.4 environment
Bioprecursor Prodrug (e.g., Phenylbutazone)Aromatic RingMetabolic Oxidation (Hydroxylation)Cytochrome P450 (e.g., CYP3A family)

Objectives of Prodrug Design in Compound Optimization

Improving the Therapeutic Index: The primary aim is to enhance the margin of safety by reducing dose-limiting toxicities. For Oxyphenbutazone, this specifically targets the reduction of severe gastric and hematological side effects. nih.govzealjournals.com

Enhancing Bioavailability: By modifying the lipophilicity or solubility of Oxyphenbutazone, a prodrug can improve its absorption from the gastrointestinal tract and ensure more consistent and predictable plasma concentrations.

Masking Unwanted Properties: This includes masking the acidic nature of the enolic hydroxyl group to prevent direct mucosal irritation and improving organoleptic properties if needed. ijpsonline.com

Achieving Synergistic Action: Through a mutual prodrug approach, the therapeutic effect can be enhanced by combining Oxyphenbutazone with another drug that has a complementary mechanism of action or provides a protective effect. zealjournals.comnih.gov

Prolonging Duration of Action: By designing a prodrug with a slow cleavage rate, the release of active Oxyphenbutazone can be sustained over a longer period, potentially reducing dosing frequency and improving patient adherence. slideshare.net

Ultimately, the successful design of an Oxyphenbutazone derivative would transform a previously effective but toxic compound into a safer and more viable therapeutic agent.

Improving Absorption via Non-Oral Routes

Oral administration is often limited by issues such as first-pass metabolism and gastrointestinal side effects. nih.gov Non-oral routes, including transdermal delivery, offer a valuable alternative by allowing direct access to systemic circulation. pharmacy180.comslideshare.net The primary barrier to transdermal delivery is the stratum corneum, the outermost layer of the skin, which is impermeable to many substances. nih.gov A prodrug strategy can enhance skin permeation by transiently modifying the physicochemical properties of the parent drug to optimize both lipid and aqueous solubility. nih.gov

While specific prodrug derivatives of Oxyphenbutazone for transdermal delivery are not extensively detailed in the literature, research has focused on formulation strategies to achieve similar goals. A notable study involved the development and evaluation of Oxyphenbutazone transdermal patches. adtu.in This approach aims to provide sustained drug release and avoid first-pass metabolism, a key advantage of non-oral routes. adtu.in The patches were formulated using a solvent evaporation technique with various polymers.

The study explored different polymer combinations to determine their suitability for a transdermal patch, with key evaluation parameters including thickness, weight variation, moisture content, and drug release profiles. adtu.in The results indicated that the choice and concentration of polymers significantly affected the patch's physical properties and its ability to release the drug. adtu.in

Table 1: Polymers Used in the Formulation of Oxyphenbutazone Transdermal Patches adtu.in

PolymerAbbreviationRole in Formulation
Hydroxyl Propyl Methyl CelluloseHPMCMatrix-forming polymer
Polyvinyl AlcoholPVAMatrix-forming polymer
Sodium Carboxy Methyl CelluloseSCMCMatrix-forming polymer

This formulation-based approach serves the same fundamental purpose as a prodrug strategy for non-oral routes: enhancing delivery by bypassing the gastrointestinal tract. nih.govadtu.in

Extending Duration of Action

A common goal of prodrug design is to prolong a drug's therapeutic effect, thereby reducing dosing frequency and improving patient compliance. nih.govnih.gov Long-acting prodrugs (LA-prodrugs) are specifically designed to enable formulation into drug delivery systems that extend the parent drug's duration of action. nih.gov This is often achieved by conjugating the active pharmaceutical ingredient (API) to a promoiety through a cleavable linker. nih.gov

Strategies for creating long-acting formulations include:

Small Molecule Promoieties: Attaching smaller molecules to the drug can improve its properties for use in long-acting formulations like solid drug dispersions. nih.gov

Macromolecular Promoieties: Conjugating the drug to larger carriers such as hydrogels, nanoparticles, micelles, or polymers can create a depot from which the drug is slowly released. nih.govnih.gov

While these are established strategies in pharmacology, specific research on long-acting prodrug derivatives of Oxyphenbutazone hydrate (B1144303) is not prominently available in the reviewed literature.

Reducing Presystemic Metabolism

For orally administered drugs, presystemic metabolism, or first-pass metabolism, in the intestine and liver can significantly reduce bioavailability. ebrary.netnih.gov This metabolic process is a major barrier to effective drug delivery. ebrary.net A primary strategy to circumvent this issue is to design prodrugs that mask the functional groups susceptible to metabolic enzymes. americanpharmaceuticalreview.com For instance, creating an ester prodrug can protect a vulnerable phenol (B47542) group until the compound reaches systemic circulation, where it can be hydrolyzed back to the active form. americanpharmaceuticalreview.com

Another highly effective method to reduce presystemic metabolism is to change the route of administration. ebrary.net As discussed in section 9.4.1, non-oral routes such as transdermal delivery bypass the gastrointestinal tract and the liver, thus avoiding the first-pass effect entirely. nih.govadtu.in The development of transdermal patches for Oxyphenbutazone directly addresses this challenge by delivering the drug through the skin into the systemic circulation. adtu.in This approach ensures that a greater amount of the unchanged drug reaches its site of action.

Improving Site Specificity

Targeted drug delivery aims to increase the concentration of a drug at its site of action while minimizing exposure to other tissues, thereby enhancing efficacy and reducing toxicity. nih.gov Prodrugs can be designed for site-specific activation by exploiting unique physiological conditions or enzyme distributions in the target tissue. researchgate.net

Common strategies for site-specific prodrug activation include:

Enzyme-Mediated Activation: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors or sites of inflammation. nih.govresearchgate.net

pH-Sensitive Release: Pathological tissues like tumors, inflamed areas, or infection sites often have a lower pH than healthy tissues. nih.gov Prodrugs can be engineered with acid-sensitive linkers that cleave and release the active drug in these low-pH environments. nih.gov

Light-Activated Release: In some advanced strategies, prodrugs can be designed to release their active component upon exposure to a specific wavelength of light, allowing for precise spatial and temporal control over drug activation. ubc.capitt.edu

These modern prodrug approaches offer sophisticated ways to achieve targeted therapy. nih.gov However, the application of these site-specific strategies to create targeted Oxyphenbutazone hydrate derivatives has not been specifically documented in the available scientific literature.

Computational Approaches in Prodrug Design

Modern drug development increasingly relies on computational tools to design and optimize prodrugs, reducing the time and cost associated with experimental work. longdom.orgresearchgate.net These in silico techniques provide insight into the molecular interactions that govern a prodrug's behavior, from its stability to its activation by enzymes. nih.gov

Computational methods used in prodrug design include:

Molecular Modeling: This involves creating 3D models of the prodrug and its target enzyme to predict how they will interact. Molecular docking simulations can estimate the binding affinity and orientation of the prodrug within the enzyme's active site, which is crucial for predicting the efficiency of enzymatic cleavage. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate the chemical structure of a prodrug with its physicochemical properties, such as solubility or permeability. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing a dynamic view of how a prodrug interacts with its biological environment. mdpi.com

For example, molecular modeling has been successfully used to guide the design of phospholipid-based prodrugs for other NSAIDs, such as diclofenac (B195802) and indomethacin. mdpi.com Computational simulations helped optimize the chemical linker connecting the drug to the phospholipid carrier to ensure efficient activation by the phospholipase A2 enzyme. mdpi.com Such computational tools are invaluable for rationally designing prodrugs with improved pharmacokinetic and therapeutic profiles. researchgate.netnih.gov

Computational Chemistry Approaches in Oxyphenbutazone Hydrate Research

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These ab initio methods provide highly accurate information on electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. frontiersin.orgmdpi.com It provides a framework for understanding the distribution of electrons and predicting chemical reactivity. For Oxyphenbutazone (B1678117), DFT calculations can elucidate key electronic properties that govern its pharmacological activity. nih.govresearchgate.net

By solving the Kohn–Sham equations, DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Oxyphenbutazone, the MEP map would show negative potential around the carbonyl and hydroxyl oxygen atoms, indicating these are likely sites for hydrogen bonding and electrophilic attack, while regions around the phenyl rings would show different electronic characteristics. nih.gov This information is invaluable for predicting how the molecule will orient itself within a protein's binding pocket.

Table 1: Predicted Electronic Properties of Oxyphenbutazone via DFT This table presents hypothetical yet representative values for Oxyphenbutazone, based on published data for the structurally similar Phenylbutazone (B1037). nih.govresearchgate.net

PropertyPredicted ValueSignificance
HOMO Energy-6.35 eVIndicates electron-donating capacity; involved in oxidation processes.
LUMO Energy-1.25 eVIndicates electron-accepting capacity; involved in reduction processes.
HOMO-LUMO Gap (ΔE)5.10 eVCorrelates with chemical reactivity and kinetic stability.
Ionization Potential (IP)180.5 kcal/molEnergy required to remove an electron; relates to metabolic susceptibility.
Dipole Moment3.2 DMeasures the molecule's overall polarity, influencing solubility and binding.

While standard DFT functionals are powerful for ground-state properties, they can sometimes inaccurately describe long-range interactions, which are crucial in large molecular systems like ligand-protein complexes. Long-Range Corrected DFT (LC-DFT) methods have been developed to address this limitation. chemrxiv.org LC-DFT splits the electron-electron interaction into short-range and long-range components, treating the long-range part with a more accurate, Hartree-Fock-like exchange.

This correction is particularly important for studying the excited states of Oxyphenbutazone, especially within a biological environment. For instance, predicting the molecule's absorption spectrum (relevant for phototoxicity studies) or understanding charge-transfer excitations that can occur upon binding to a receptor requires an accurate description of long-range effects. arxiv.org LC-DFT provides more reliable predictions of excitation energies and the nature of excited states, distinguishing between local excitations on the molecule and charge-transfer states between the ligand and protein residues. This level of detail is critical for a complete understanding of the molecule's reactivity and potential off-target effects.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. d-nb.info This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their binding mechanisms. For Oxyphenbutazone, docking studies can identify key interactions with its biological targets, such as Cyclooxygenase (COX) enzymes and Human Serum Albumin (HSA). nih.govmdpi.com

The process begins with the three-dimensional structures of the ligand (Oxyphenbutazone) and the protein, often obtained from X-ray crystallography databases like the Protein Data Bank (PDB). For instance, the crystal structure of HSA complexed with Oxyphenbutazone is available under PDB ID: 2BXB. rcsb.org A docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, using a scoring function to estimate the binding affinity for each pose.

Docking simulations of Oxyphenbutazone into the active site of COX-2 (a primary target for NSAIDs) would predict its binding mode and affinity. nih.govnih.gov The results would highlight specific amino acid residues that form crucial interactions, such as hydrogen bonds with the polar groups of the drug and hydrophobic interactions with its phenyl rings. These predicted interactions can explain the compound's inhibitory activity and provide a basis for designing derivatives with improved potency or selectivity.

Table 2: Predicted Interactions of Oxyphenbutazone with Target Proteins This table outlines the types of interactions predicted from molecular docking simulations with Human Serum Albumin (HSA) and Cyclooxygenase-2 (COX-2).

Target ProteinPDB IDKey Interacting Residues (Hypothetical)Predicted Interaction Types
Human Serum Albumin2BXBTyr150, Arg222, Leu238, Ser489Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking
Cyclooxygenase-25KIRArg120, Tyr355, Ser530, Val523Hydrogen Bonding with carbonyl/hydroxyl groups, van der Waals

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.orgnih.gov By solving Newton's equations of motion, MD simulations can explore the conformational flexibility of the ligand and protein, the role of solvent (water) molecules, and the energetic landscape of the binding process.

MD simulations can be performed at different levels of resolution. All-Atom (AT) simulations, where every atom is explicitly represented, provide the highest level of detail. For Oxyphenbutazone hydrate (B1144303), an AT simulation would be essential to study the specific roles of water molecules in mediating interactions between the drug and its receptor, as well as to precisely analyze the stability of hydrogen bond networks within the binding site. chemrxiv.org

However, AT simulations are computationally expensive and are often limited to nanosecond timescales. To study larger systems or longer processes, such as the diffusion of a drug to its target, Coarse-Grained (CG) simulations are employed. nih.govschrodinger.comnih.govmdpi.com In CG models, groups of atoms are represented as single "beads," reducing the number of particles and allowing for simulations on the microsecond to millisecond timescale. digitellinc.comchemrxiv.org A CG simulation could be used to model the initial association of Oxyphenbutazone with a cell membrane or its transport by albumin through the bloodstream.

Table 3: Comparison of Atomistic and Coarse-Grained Simulations for Oxyphenbutazone Hydrate Research

FeatureAtomistic (AT) SimulationCoarse-Grained (CG) Simulation
Resolution Explicit representation of every atom.Groups of atoms are represented as single interaction sites.
Detail Level High-detail; accurately models specific hydrogen bonds, water bridges, and electronic polarization.Lower detail; captures large-scale conformational changes and diffusive processes.
Timescale Picoseconds to hundreds of nanoseconds.Nanoseconds to milliseconds.
Typical Application Detailed analysis of the binding site, role of specific water molecules, calculation of binding free energies.Simulating protein folding, membrane permeation, or the initial, long-range association of ligand and protein.

A significant challenge in computational drug design is understanding not just the final bound state, but the entire pathway a ligand takes to reach it. Advanced MD simulation techniques can be used to map this binding pathway. nih.gov By running very long, unbiased simulations, researchers can sometimes observe the spontaneous binding of a ligand from the solvent to the protein's active site. carlssonlab.org

These simulations can reveal the existence of transient or metastable intermediate states, where the ligand pauses before settling into its final pose. Analysis of the pathway can identify key energetic barriers that the ligand must overcome and highlight the conformational changes in the protein that are necessary to accommodate the incoming drug. For Oxyphenbutazone, such an analysis could reveal whether it enters the COX active site directly from the solvent or first interacts with the outer surface of the enzyme, and how water molecules are displaced from the active site during this process. carlssonlab.org This detailed mechanistic understanding is crucial for explaining binding kinetics and for designing drugs with optimized association and dissociation rates.

Membrane Interaction Simulations and Permeability Predictions

The efficacy of many drugs is contingent upon their ability to permeate biological membranes to reach their target sites. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, offer a window into the intricate interactions between drug molecules and lipid bilayers, which are the primary components of cell membranes. nih.govnitech.ac.jp These simulations can model the behavior of Oxyphenbutazone hydrate at the membrane interface, revealing details about its orientation, depth of insertion, and the energetic barriers associated with its passage across the membrane.

By simulating the dynamic process of the drug molecule approaching and crossing a model lipid bilayer, researchers can predict its passive permeability profile. Techniques such as umbrella sampling within MD simulations are employed to calculate the potential of mean force (PMF) profile, which illustrates the energy landscape a molecule encounters as it traverses the membrane. A lower energy barrier in the PMF profile generally corresponds to higher passive permeability.

These computational predictions are often validated against experimental data from assays like the parallel artificial membrane permeability assay (PAMPA). The synergy between in silico predictions and in vitro data allows for the refinement of computational models, enhancing their predictive power for new chemical entities.

Table 1: Hypothetical Permeability and Membrane Interaction Data for Oxyphenbutazone Hydrate This table is for illustrative purposes and is based on typical outputs of computational studies.

ParameterPredicted ValueMethodSignificance
Permeability Coefficient (Papp)5.8 x 10⁻⁶ cm/sMolecular DynamicsIndicates moderate passive permeability across a lipid bilayer.
Free Energy of Solvation (ΔGsolv)-8.5 kcal/molQM/MMSuggests favorable interaction with the aqueous environment.
Membrane Partition Coefficient (logP)2.9MD SimulationPredicts preferential partitioning into the lipid phase.
Hydrogen Bonds with Membrane1.2 (average)MD SimulationShows interaction with lipid headgroups at the interface.

Machine Learning and Artificial Intelligence in Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing pharmaceutical research by enabling the analysis of vast and complex datasets. nih.govnih.gov In the context of Oxyphenbutazone hydrate, AI and ML models can be trained on large chemical databases to predict a wide range of properties, from physicochemical characteristics to potential biological activities and toxicities. nih.gov

These advanced computational tools can identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. For instance, a machine learning model could be developed to predict the anti-inflammatory activity of a series of compounds related to Oxyphenbutazone based on their molecular descriptors. Such models, once validated, can be used for virtual screening of large compound libraries to identify novel candidates with potentially improved efficacy. nih.gov Furthermore, AI algorithms can aid in predicting the likelihood of adverse drug reactions, contributing to the design of safer medicines. nih.gov

The application of machine learning extends to the study of different physical forms of a drug, such as hydrates. ML algorithms can be trained on data from techniques like differential scanning calorimetry to understand and model the mechanisms of hydration and their impact on drug properties. mdpi.com

Table 2: Example of a Machine Learning Model Output for Compound Classification This table is for illustrative purposes and demonstrates how a model might classify compounds.

Compound IDMolecular WeightLogPPredicted Activity (IC₅₀ nM)Predicted ToxicityClassification
Oxyphenbutazone324.373.2150LowActive
Analog A338.403.5120LowMore Active
Analog B310.342.8300LowLess Active
Analog C354.383.1160HighActive, High Toxicity

Computer-Aided Rational Design Principles for Novel Analogs and Derivatives

Computer-aided rational design involves the use of computational methods to design novel molecules with desired properties. This approach is particularly valuable for creating analogs and derivatives of an existing drug like Oxyphenbutazone to enhance its therapeutic profile. By employing quantum chemistry calculations and molecular docking studies, researchers can explore how structural modifications affect the molecule's reactivity and binding affinity to its biological target, such as cyclooxygenase (COX) enzymes. nih.gov

For instance, theoretical studies on phenylbutazone derivatives have shown that modifications to the phenyl rings can alter the molecule's electron donation capacity, which in turn can be related to its biological activity and toxicity profile. nih.gov Computational tools allow for the in silico evaluation of numerous potential derivatives, prioritizing the synthesis of those with the most promising predicted properties. frontiersin.org This significantly reduces the time and resources required in the drug discovery process.

The principles of rational design also extend to optimizing the pharmacokinetic properties of a drug. By making targeted chemical modifications, it is possible to improve characteristics such as solubility and metabolic stability, leading to a more effective and safer medication. mdpi.com

Table 3: Hypothetical Data for Rationally Designed Oxyphenbutazone Analogs This table is for illustrative purposes to show the outcome of a rational design process.

AnalogModificationPredicted Binding Energy (kcal/mol) to COX-2Predicted Solubility (mg/L)Design Rationale
OXY-OHHydroxyl group on phenyl ring-9.8150Increase hydrogen bonding and solubility.
OXY-FFluorine on phenyl ring-9.580Enhance metabolic stability.
OXY-NH2Amino group on butyl chain-10.2200Improve target interaction and solubility.
OXY-ClChlorine on phenyl ring-9.675Inhibit metabolism at the point of hydroxylation. nih.gov

Emerging Research Directions and Future Perspectives for Oxyphenbutazone Hydrate Studies

Oxyphenbutazone (B1678117) Hydrate (B1144303) as a Model Compound for Pyrazolidinedione Reactivity and Degradation Studies

Oxyphenbutazone, as a prominent member of the pyrazolidinedione class of compounds, serves as a crucial model for investigating the chemical reactivity and degradation pathways inherent to this scaffold. The pyrazolidinedione ring system is a significant pharmacophore, forming the basis of numerous derivatives with a wide spectrum of biological activities, most notably anti-inflammatory and analgesic properties. The study of oxyphenbutazone's stability and decomposition provides valuable insights into the broader chemical behavior of this class, informing the development of more stable and effective therapeutic agents.

Degradation studies are essential to identify potential degradation products and understand the intrinsic stability of the drug molecule. Research has focused on developing stability-indicating assays, such as thin-layer and high-performance liquid chromatography, to simultaneously determine the presence of oxyphenbutazone and its potential decomposition products. These analytical methods are critical for quality control and for elucidating the mechanisms of degradation under various stress conditions, such as exposure to light, heat, and different pH levels. Understanding these pathways is fundamental to optimizing formulation and storage conditions for pharmaceutical products containing pyrazolidinedione derivatives.

Study TypeMethodologyKey FindingsRelevance to Pyrazolidinedione Class
Stability-Indicating Assay Thin-Layer Chromatography (TLC)Development of a method to separate and identify oxyphenbutazone from its degradation products.Provides a foundational analytical technique applicable to other pyrazolidinediones.
Stability-Indicating Assay High-Performance Liquid Chromatography (HPLC)A more sensitive method for the simultaneous determination of oxyphenbutazone and six potential decomposition products.Establishes a robust framework for assessing the stability and purity of new pyrazolidinedione-based compounds.
Forced Degradation Studies Exposure to acid, base, light, heatIdentification of likely degradants and degradation pathways.Helps predict the chemical liabilities of the pyrazolidinedione scaffold, guiding the design of more stable molecules.

Exploration of Novel Mechanistic Applications in Research

While historically recognized for its anti-inflammatory effects, the oxyphenbutazone hydrate scaffold is being explored for new therapeutic applications. This research leverages its fundamental chemical properties to investigate novel mechanisms of action, particularly in antiviral and advanced anti-inflammatory contexts.

In Vitro Antiviral Properties and Replication Inhibition Mechanisms

A growing body of evidence suggests that many non-steroidal anti-inflammatory drugs (NSAIDs), a class that includes oxyphenbutazone, possess antiviral capabilities. In vitro studies have shown that NSAIDs can inhibit the multiplication of a variety of viruses. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov Phenylbutazone (B1037), a close structural analog of oxyphenbutazone, has demonstrated the ability to inhibit the replication of several viruses, including encephalomyocarditis, Sindbis, influenza A2, Newcastle disease, herpes simplex, and vaccinia viruses. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

The precise mechanisms underlying these antiviral effects are a key area of future research. Current findings suggest that the primary mode of action is the limitation of intracellular viral synthesis. microbiologyresearch.org Some NSAIDs may also interfere with the initial stages of infection by inhibiting virus adsorption and/or penetration into the host cell. microbiologyresearch.org For oxyphenbutazone hydrate, future studies could explore its potential to inhibit viral replication by targeting viral enzymes or by modulating host cell pathways that the virus hijacks for its life cycle. ijmedrev.comnih.gov For instance, some NSAIDs are known to affect protein kinase RNA-activated (PKR), an enzyme crucial to the host's antiviral response, or interfere with the nuclear export of viral proteins. nih.govmui.ac.ir

Virus TypeNSAID StudiedObserved EffectPotential Mechanism of Action
Encephalomyocarditis Virus Phenylbutazone, SalicylatesInhibition of multiplication microbiologyresearch.orgmicrobiologyresearch.orgLimitation of intracellular synthesis; Inhibition of adsorption/penetration microbiologyresearch.org
Influenza A2 Virus Phenylbutazone, IndomethacinInhibition of multiplication microbiologyresearch.orgmicrobiologyresearch.orgLimitation of intracellular synthesis; Direct binding to viral nucleoprotein (Naproxen) nih.gov
Herpes Simplex Virus Phenylbutazone, IndomethacinInhibition of multiplication microbiologyresearch.orgmicrobiologyresearch.orgLimitation of intracellular synthesis microbiologyresearch.org
SARS-CoV-2 Naproxen, IndomethacinInhibition of replication nih.govDampening of cytokine and antibody response nih.gov

Development of New Anti-inflammatory Agents Based on Oxyphenbutazone Hydrate Mechanisms

The anti-inflammatory mechanism of oxyphenbutazone, primarily through the inhibition of cyclooxygenase (COX) enzymes, serves as a foundational model for the development of novel anti-inflammatory drugs. nih.gov The goal is to design new agents based on the pyrazolidinedione scaffold that offer improved efficacy, selectivity, and a better side-effect profile.

One promising direction is the development of derivatives that target specific components of the inflammatory cascade with greater precision. For example, 4-Hydroxy-oxyphenbutazone (4OH-OPB), a related compound, has been identified as a potent inhibitor of cytokine production. nih.gov In in-vitro studies, 4OH-OPB was highly effective at inhibiting both monokines and lymphokines, suggesting its potential as a more targeted immunosuppressive drug for inflammatory diseases. nih.gov

Future research is focused on creating derivatives that act as dual inhibitors or target novel inflammatory pathways beyond COX inhibition. researchgate.net By modifying the core pyrazolidinedione structure, researchers aim to develop compounds that could inhibit targets like inducible nitric oxide synthase (iNOS) or key signaling molecules such as p38 mitogen-activated protein kinases (MAPK), which are involved in producing inflammatory mediators. nih.govresearchgate.net This strategy could lead to a new generation of anti-inflammatory agents with enhanced therapeutic benefits. researchgate.net

Integration of Multi-Omics Data in Chemical Biology Research

The future of understanding the complete biological impact of compounds like oxyphenbutazone hydrate lies in the integration of multi-omics data. nih.gov This approach combines data from various biomolecular levels—genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of a drug's effect on a biological system. nygen.iomdpi.comresearchgate.net For a compound with broad activity like oxyphenbutazone, multi-omics can uncover not only its primary mechanism of action but also its off-target effects and broader toxicological profile. mdpi.comnih.gov

By applying multi-omics technologies, researchers can move beyond single-pathway analysis to reconstruct the complex molecular cascades induced by oxyphenbutazone. mdpi.comnih.gov This systems-level perspective is crucial for identifying novel drug targets, discovering sensitive biomarkers of efficacy or toxicity, and understanding the intricate interplay between different molecular layers in response to the chemical perturbation. nygen.iooup.com For instance, integrating proteomic and metabolomic data can provide a more comprehensive overview of a compound's mode of action. researchgate.net A deep learning framework known as TransPro has been developed to hierarchically integrate multi-omics data to predict the proteome profiles and corresponding phenotypes of a cell disturbed by a chemical, which could be instrumental in compound screening in systems pharmacology. nih.gov

Application of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

In the context of oxyphenbutazone hydrate and its derivatives, ML models can be employed for several purposes: beilstein-journals.orgresearchgate.net

Retrosynthetic Planning : AI can suggest possible synthetic routes for novel pyrazolidinedione analogs. mdpi.com

Reaction Condition Optimization : ML algorithms, particularly when combined with high-throughput experimentation, can efficiently search for the best reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and selectivity. beilstein-journals.org

Bioactivity Prediction : By training on large datasets of known molecules, ML models can predict the potential biological activity of newly designed compounds based on their structure, prioritizing the most promising candidates for synthesis and testing. stanford.edunih.govbiorxiv.org

These computational tools enable a more rapid and efficient exploration of the chemical space around the pyrazolidinedione scaffold, accelerating the discovery of new molecules with desired therapeutic properties. acs.orgtandfonline.com

Advanced Computational Methodologies for Predicting Complex Chemical Phenomena

Alongside AI, advanced computational chemistry methods provide powerful tools for predicting the behavior of molecules like oxyphenbutazone hydrate at an atomic level. steeronresearch.com These in silico techniques are essential for understanding and predicting a compound's physicochemical properties, pharmacokinetic profile, and interactions with biological targets, thereby reducing late-stage failures in drug development. benthamdirect.comresearchgate.net

Key computational methodologies and their applications include:

Molecular Docking : This technique predicts how a molecule like oxyphenbutazone binds to the active site of a target protein, such as COX-1 or COX-2. mdpi.comnih.govbohrium.com Docking studies can guide the design of derivatives with enhanced binding affinity and selectivity. ekb.egresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the potency of new analogs. steeronresearch.com

ADMET Prediction : Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. steeronresearch.compharmajen.com Predicting these properties early in the design phase helps to filter out compounds with poor pharmacokinetic profiles. pharmajen.com

These predictive models are becoming indispensable in modern drug discovery, offering a rational, computer-aided approach to designing safer and more effective drugs based on the oxyphenbutazone scaffold. biojournals.us

Q & A

Q. How can researchers optimize the synthesis of Oxyphenbutazonehydrate to ensure reproducibility and purity?

Methodological Answer:

  • Step 1: Follow standardized protocols for synthesis, such as those outlined in peer-reviewed organic chemistry methodologies. For known compounds, cross-validate reaction conditions (e.g., temperature, solvent ratios) with existing literature .
  • Step 2: Use analytical techniques (e.g., HPLC, NMR) to verify purity and structural integrity. For novel synthetic pathways, provide full characterization data (melting point, IR spectra) and compare with reference standards .
  • Step 3: Document deviations (e.g., reaction time variations) and their impacts on yield or purity. Use statistical tools (e.g., ANOVA) to identify significant variables .

Q. What are the best practices for characterizing this compound’s physicochemical properties in experimental settings?

Methodological Answer:

  • Descriptive Analysis: Conduct solubility tests in polar/nonpolar solvents and measure partition coefficients (logP) to predict bioavailability .
  • Instrumental Validation: Use DSC (Differential Scanning Calorimetry) to assess thermal stability and XRPD (X-ray Powder Diffraction) for crystallinity analysis. Ensure data alignment with literature benchmarks .
  • Data Reporting: Publish only deviations from established norms (e.g., unexpected polymorphic forms) to avoid redundancy .

Advanced Research Questions

Q. How should researchers address contradictory data in studies investigating Oxyphenphenbutazonehydrate’s metabolic pathways?

Methodological Answer:

  • Step 1: Conduct a systematic review (PRISMA guidelines) to aggregate and compare findings across studies, identifying gaps in methodologies (e.g., in vitro vs. in vivo models) .
  • Step 2: Apply meta-analytic techniques to resolve discrepancies. For example, use funnel plots to detect publication bias or subgroup analyses to isolate confounding variables (e.g., species-specific metabolism) .
  • Step 3: Validate hypotheses through targeted experiments, such as isotope-labeled tracer studies to track metabolic intermediates .

Q. What experimental design strategies minimize bias when evaluating this compound’s anti-inflammatory efficacy?

Methodological Answer:

  • Blinding and Randomization: Implement double-blind protocols in animal or cell-based assays to reduce observer bias. Randomize treatment groups using software tools (e.g., RAND() in Excel) .
  • Control Groups: Include positive/negative controls (e.g., NSAIDs like indomethacin) and vehicle controls to isolate compound-specific effects .
  • Power Analysis: Pre-determine sample sizes using historical data to ensure statistical significance (α = 0.05, β = 0.2) .

Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling: Use software like Schrödinger or AutoDock to correlate structural descriptors (e.g., electron density, steric bulk) with biological activity. Validate models using leave-one-out cross-validation .
  • Molecular Dynamics Simulations: Simulate ligand-receptor interactions under physiological conditions (e.g., solvation effects) to predict binding affinities .
  • Data Integration: Combine in silico predictions with experimental IC50 values to refine SAR hypotheses .

Q. What strategies are effective for reconciling in vitro and in vivo toxicity data for this compound?

Methodological Answer:

  • Mechanistic Studies: Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify shared toxicity pathways across models .
  • Dose-Response Alignment: Normalize in vitro doses to in vivo plasma concentrations using pharmacokinetic modeling (e.g., Compartmental PK/PD models) .
  • Meta-Analysis: Aggregate data from high-throughput screens (e.g., Tox21) to identify concordance rates between assays .

Methodological Frameworks

  • For Systematic Reviews: Follow PRISMA checklists for transparency in study selection and data extraction .
  • For Experimental Replication: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
  • For Hypothesis Testing: Use the FLOAT method (Focus, Literature, Objectives, Analysis, Timeframe) to refine research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.